ADWX 1
Description
Properties
Molecular Formula |
C169H281N57O46S7 |
|---|---|
Molecular Weight |
4071.86 |
SMILES |
CCC(C(/N=C(O)/C/N=C(O)/C(N)C(C)C)/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=NC(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=NC(/C(O)=N/C(C(O)=NC(C(O)=NC(C1=O)CCCCN)CC(C)C)CSSCC2/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(C(N3CCCC3/C(O)=N/C(C(O)=O)CCCCN)=O)C(O)C)CSSCC(N=C(O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of ADWX-1: A Technical Guide to a Potent and Selective Kv1.3 Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADWX-1 is a synthetic peptide that has emerged as a highly potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1][2][3] This channel is a critical regulator of T lymphocyte activation, making it a prime therapeutic target for autoimmune diseases.[4][5][6] This document provides an in-depth technical overview of the mechanism of action of ADWX-1, detailing its molecular interactions, downstream signaling effects, and preclinical efficacy. Experimental protocols and quantitative data are presented to offer a comprehensive resource for the scientific community.
Introduction
The voltage-gated potassium channel Kv1.3 plays a crucial role in setting the membrane potential of T lymphocytes.[5] During T-cell activation, the opening of Kv1.3 channels is essential for maintaining a negative membrane potential, which provides the electrochemical gradient necessary for sustained calcium influx and subsequent downstream signaling. Effector memory T cells (TEM), which are key mediators in many autoimmune diseases, exhibit high expression of Kv1.3 channels.[4][6] Consequently, selective blockers of Kv1.3, such as ADWX-1, represent a promising therapeutic strategy for a range of autoimmune disorders, including multiple sclerosis, rheumatoid arthritis, and psoriasis.[3][5]
ADWX-1 was engineered from BmKTX, a toxin derived from the scorpion Buthus martensi.[2][5] Specific amino acid substitutions resulted in a peptide with picomolar affinity for Kv1.3 and significantly enhanced selectivity over other potassium channels.[2]
Mechanism of Action
Direct Blockade of the Kv1.3 Channel Pore
ADWX-1 functions as a pore blocker of the Kv1.3 channel.[7] It physically occludes the ion conduction pathway, thereby inhibiting the flow of potassium ions.[7] This blockade is achieved without altering the channel's kinetics, meaning it does not affect the voltage-dependent activation or inactivation of the channel.[7] Instead, it reduces the number of available open channels.[7] Computational models suggest that ADWX-1 interacts with the channel's turret region, inducing conformational changes that facilitate this blockade.[8]
Inhibition of T-Cell Activation and Proliferation
By blocking Kv1.3 channels, ADWX-1 effectively dampens the activation of T lymphocytes, particularly the CD4+CCR7- effector memory T cells.[1][4] The inhibition of potassium efflux leads to membrane depolarization, which in turn reduces the driving force for calcium entry through store-operated calcium channels. This diminished calcium signaling cascade results in the suppression of key T-cell activation pathways.
Modulation of Downstream Signaling Pathways
ADWX-1 has been shown to specifically interfere with downstream signaling cascades crucial for T-cell function:
-
The IL-2 Pathway: ADWX-1 inhibits the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation.[3][4] This is achieved through the disruption of signaling events upstream of IL-2 gene transcription.
-
The NF-κB Signaling Pathway: ADWX-1 has been demonstrated to regulate NF-κB signaling through the upstream protein kinase C-θ (PKCθ).[3][4][6] By inhibiting this pathway, ADWX-1 prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[4]
Furthermore, ADWX-1 has been observed to reduce the elevated expression of Kv1.3 mRNA and protein in activated CD4+CCR7- cells, suggesting a sustained inhibitory effect.[4][6]
Quantitative Data
| Parameter | Value | Channel/Cell Type | Reference |
| IC50 for Kv1.3 | 1.89 pM | Kv1.3 Channel | [2][3] |
| IC50 for Kv1.3 | 0.0019 nM | Kv1.3 Channel | [1] |
| IC50 for Kv1.1 | 0.65 nM | Kv1.1 Channel | [1] |
| Selectivity (Kv1.1/Kv1.3) | ~342-fold | - | [1] |
| EAE Model Dose | 100 µg/kg/day (subcutaneous) | Rat | [4] |
Experimental Protocols
Electrophysiology (Patch-Clamp)
-
Cell Line: HEK293 cells stably expressing the human Kv1.3 channel.
-
Recording Method: Whole-cell patch-clamp technique.
-
Solutions:
-
Internal Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2 (pH 7.2 with KOH).
-
External Solution (in mM): 150 NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2 (pH 7.4 with NaOH).
-
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps are applied in 10 mV increments to elicit Kv1.3 currents.
-
Drug Application: ADWX-1 is applied to the external solution at varying concentrations to determine the dose-dependent block of the Kv1.3 current. The percentage of current inhibition is calculated to determine the IC50 value.
Rat Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animal Model: Lewis rats.
-
Induction of EAE: Rats are immunized with myelin basic protein (MBP) emulsified in complete Freund's adjuvant.
-
Treatment Protocol:
-
Prevention Trial: ADWX-1 (100 µg/kg/day) is administered subcutaneously from day 0 to day 4 post-immunization.
-
Treatment Trial: ADWX-1 (100 µg/kg/day) is administered subcutaneously for 3 days after the onset of clinical signs.
-
-
Assessment: Clinical scores are recorded daily to assess the severity of the disease. Histological analysis of the spinal cord is performed to evaluate inflammatory infiltration and demyelination.
T-Cell Proliferation Assay
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from EAE rats.
-
Stimulation: Cells are activated with myelin antigen.
-
Treatment: Cells are pre-incubated with varying concentrations of ADWX-1 for 1 hour before activation.
-
Measurement: Cell proliferation is assessed after 96 hours using a standard method such as [3H]thymidine incorporation or a colorimetric assay (e.g., MTT or WST-1).
Visualizations
References
- 1. ADWX 1 | ADWX1 | Tocris Bioscience [tocris.com]
- 2. Structural basis of a potent peptide inhibitor designed for Kv1.3 channel, a therapeutic target of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Selective Inhibition of CCR7− Effector Memory T Cell Activation by a Novel Peptide Targeting Kv1.3 Channel in a Rat Experimental Autoimmune Encephalomyelitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CCR7(-) effector memory T cell activation by a novel peptide targeting Kv1.3 channel in a rat experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]
- 8. brieflands.com [brieflands.com]
The Role of ADWX 1 in T Cell-Mediated Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T cell-mediated autoimmune diseases represent a significant therapeutic challenge. The voltage-gated potassium channel Kv1.3 has emerged as a key regulator of T lymphocyte activation, particularly in effector memory T cells (TEM), which are pivotal in the pathogenesis of many autoimmune disorders. ADWX 1, a novel and potent peptide inhibitor of the Kv1.3 channel, demonstrates high selectivity and efficacy in modulating T cell function. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on T cell signaling pathways, and its potential as a therapeutic agent for autoimmune diseases. Detailed experimental protocols for assessing the activity of this compound and quantitative data from preclinical studies are presented to facilitate further research and development in this promising area.
Introduction
Autoimmune diseases arise from a dysregulated immune response, where T lymphocytes mistakenly attack self-antigens, leading to chronic inflammation and tissue damage.[1][2] Effector memory T cells (TEM) are a subset of T cells that are implicated as key drivers in a variety of autoimmune conditions, including multiple sclerosis and rheumatoid arthritis.[3] A distinguishing feature of these chronically activated TEM cells is the upregulation of the Kv1.3 potassium channel.[3][4]
The Kv1.3 channel plays a crucial role in maintaining the membrane potential of T cells.[5][6] Upon T cell receptor (TCR) activation, the opening of Kv1.3 channels leads to K+ efflux, which hyperpolarizes the cell membrane. This hyperpolarization provides the necessary electrochemical gradient for a sustained influx of Ca2+ through calcium release-activated calcium (CRAC) channels.[7][8] The resulting increase in intracellular calcium concentration is a critical second messenger that activates downstream signaling pathways, including the calcineurin-NFAT and NF-κB pathways, which are essential for T cell activation, cytokine production, and proliferation.[1][9]
This compound is a potent and selective peptide blocker of the Kv1.3 channel, with an IC50 value of 1.89 pM.[5][10] Its high affinity and selectivity for Kv1.3 over other potassium channels, such as Kv1.1 (IC50 of 0.65 nM), make it a promising candidate for targeted immunotherapy.[11] By inhibiting Kv1.3, this compound effectively dampens the activation of TEM cells, thereby offering a potential therapeutic strategy for T cell-mediated autoimmune diseases.[5][10] This guide will explore the preclinical data supporting the role of this compound in this context and provide detailed methodologies for its investigation.
Mechanism of Action of this compound
This compound exerts its immunomodulatory effects by directly targeting the Kv1.3 channel on T lymphocytes. The blockade of this channel disrupts the finely tuned signaling cascade required for T cell activation.
Inhibition of Kv1.3 and Downstream Signaling
The primary mechanism of action of this compound is the physical obstruction of the Kv1.3 potassium channel pore, preventing the efflux of K+ ions. This inhibition disrupts the repolarization of the T cell membrane following initial depolarization events associated with TCR engagement. The sustained depolarization diminishes the electrochemical gradient necessary for Ca2+ influx through CRAC channels.[5][7]
The reduction in intracellular Ca2+ concentration has profound consequences for downstream signaling pathways:
-
NFAT Pathway: The calcium-dependent phosphatase calcineurin is not efficiently activated, leading to the inhibition of nuclear factor of activated T cells (NFAT) dephosphorylation and its subsequent translocation to the nucleus.[1]
-
NF-κB Pathway: this compound has been shown to reduce the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[5]
The culmination of these effects is a significant reduction in the production of key pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a suppression of T cell proliferation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| Kv1.3 Inhibition (IC50) | - | - | 1.89 pM | [5][10] |
| Kv1.1 Inhibition (IC50) | - | - | 0.65 nM | [11] |
| IL-2 Production Inhibition | Human CD4+CCR7- TEM cells | 1, 10 nM this compound for 1 hr | Inhibition observed | [5] |
| IFN-γ Production Inhibition | Human CD4+CCR7- TEM cells | 1, 10 nM this compound for 1 hr | Inhibition observed | [5] |
| Intracellular Ca2+ Reduction | Activated CD4+CCR7- TCM cells from EAE rats | 1, 10 nM this compound for 50 min | Reduction in [Ca2+] | [5] |
| NF-κB Activation Reduction | MBP-stimulated T cells from EAE rats | 1, 10 nM this compound for 1 hr | Reduction observed | [5] |
| Kv1.3 mRNA & Protein Suppression | MBP-stimulated T cells from EAE rats | 1, 10 nM this compound for 1 hr | Suppression observed | [5] |
| Th17 Activation Suppression | T cells | 1, 10 nM this compound for 3 days | Suppression observed (no effect on differentiation) | [5] |
| T Cell Proliferation Inhibition | Myelin antigen-stimulated T cells from EAE rats | 0.1, 1, 10 nM this compound | Dose-dependent inhibition | [5] |
Table 2: In Vivo Efficacy of this compound in a Rat EAE Model
| Parameter | Animal Model | Treatment Regimen | Result | Reference |
| Amelioration of Disease | Sprague-Dawley rats with EAE | 100 µg/kg/day, s.c., for 3 days | Reduced neurological scores on days 10-14 | [5] |
| IL-2 & IFN-γ Production | Sprague-Dawley rats with EAE | 100 µg/kg/day, s.c., for 3 days | Inhibition of cytokine production | [5] |
| CCR7- TEM Proliferation | Sprague-Dawley rats with EAE | 100 µg/kg/day, s.c., for 3 days | Inhibition of proliferation | [5] |
| Acute Toxicity | Rats | 5/10 mg/kg, s.c., for 2 weeks | No pathological changes in behavior or tissues | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's effects.
In Vitro Assays
Peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using Ficoll-Paque density gradient centrifugation. T cells, or specific T cell subsets (e.g., CD4+ T cells), can then be purified by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Cells are typically cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2 or anti-human IFN-γ) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30-60 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
-
Cell Loading: Resuspend isolated T cells at 1 x 107 cells/mL in culture medium. Load the cells with a calcium-sensitive dye, such as Indo-1 AM (e.g., 7 µL of a 1 mg/mL stock per mL of cells), for 45 minutes at 37°C in the dark.
-
Washing: Wash the cells once with culture medium.
-
Resuspension: Gently resuspend the cells at 5 x 106 cells/mL in culture medium and let them rest at room temperature for at least 15 minutes.
-
Sample Preparation: Pre-warm tubes with culture medium to 37°C. Add an aliquot of the Indo-1-loaded cells to each tube and allow them to equilibrate for 3-5 minutes.
-
Data Acquisition: Acquire a baseline reading on a flow cytometer for 40-60 seconds. Add the T cell stimulant (and this compound for treated samples) and continue to acquire data for several minutes to record the calcium flux.
-
Analysis: Analyze the data using appropriate software to measure the change in the ratio of calcium-bound to calcium-free Indo-1 fluorescence over time.
-
Cell Staining: Resuspend T cells in PBS and add CellTrace™ CFSE (carboxyfluorescein succinimidyl ester) to a final concentration of 5 µM. Incubate for 20 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding an equal volume of complete medium.
-
Washing: Wash the cells twice with complete medium.
-
Cell Culture: Plate the CFSE-labeled cells in a 96-well plate and add the desired stimuli (e.g., anti-CD3/CD28 beads or specific antigen) and different concentrations of this compound.
-
Incubation: Culture the cells for 3-5 days.
-
Data Acquisition: Harvest the cells and analyze them by flow cytometry.
-
Analysis: Proliferating cells will have reduced CFSE fluorescence intensity, with each peak of decreasing fluorescence representing a cell division. The proliferation index can be calculated using appropriate software.
-
Cell Treatment and Lysis: Treat T cells with this compound and/or stimuli for the desired time. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C. A nuclear loading control antibody (e.g., anti-Lamin B1 or anti-PCNA) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p65 signal to the loading control to determine the relative amount of nuclear p65.
-
Western Blot: Follow the general Western blot protocol described above, using a primary antibody specific for Kv1.3 on whole-cell lysates. A loading control such as β-actin or GAPDH should be used.
-
qPCR:
-
RNA Extraction: Isolate total RNA from T cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Real-Time PCR: Perform real-time PCR using primers specific for the Kv1.3 gene and a housekeeping gene (e.g., GAPDH).
-
Analysis: Determine the relative expression of Kv1.3 mRNA using the ΔΔCt method.
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bioworlde.com [bioworlde.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. bdbiosciences.com [bdbiosciences.com]
ADWX-1 Peptide: A Technical Guide to Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADWX-1 is a potent and highly selective peptide inhibitor of the voltage-gated potassium channel Kv1.3. This channel plays a crucial role in the activation and proliferation of T-lymphocytes, making it a significant therapeutic target for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This technical guide provides an in-depth overview of the structure, chemical synthesis, and biological activity of the ADWX-1 peptide, presenting key data in a structured format to facilitate research and development efforts.
Peptide Structure
The ADWX-1 peptide is a 37-amino acid polypeptide with a molecular weight of 4071.86 Da.[1] Its primary sequence and disulfide bridge connectivity are crucial for its high affinity and selectivity for the Kv1.3 channel.
Amino Acid Sequence and Physicochemical Properties
The primary structure of ADWX-1 is detailed below. The peptide's sequence is VGINVKCKHSRQCLKPCKDAGMRFGKCTNGKCHCTPK.[1] The molecule contains three intramolecular disulfide bonds that are essential for its tertiary structure and biological function.
| Property | Value |
| Amino Acid Sequence | VGINVKCKHSRQCLKPCKDAGMRFGKCTNGKCHCTPK[1] |
| Molecular Formula | C169H281N57O46S7[1] |
| Molecular Weight | 4071.86 Da[1] |
| Disulfide Bridges | Cys7-Cys27, Cys13-Cys32, Cys17-Cys34[1] |
Three-Dimensional Structure
The solution structure of the ADWX-1 peptide has been determined by nuclear magnetic resonance (NMR) spectroscopy and is available in the Protein Data Bank under the accession code 2k4u.[2] The peptide adopts a compact, stable fold, featuring a short alpha-helix and a triple-stranded beta-sheet, a motif characteristic of many scorpion toxins. This rigid structure presents the key binding residues to the outer vestibule of the Kv1.3 channel.
Peptide Synthesis
ADWX-1 is a recombinant peptide, typically produced in an Escherichia coli expression system. The synthesis protocol involves the expression of a fusion protein, followed by enzymatic cleavage and purification.
Recombinant Peptide Synthesis Protocol
A common method for producing ADWX-1 involves a Glutathione S-transferase (GST) fusion protein system.
1. Gene Synthesis and Cloning:
- The DNA sequence encoding the ADWX-1 peptide is synthesized and cloned into a bacterial expression vector, such as pGEX, downstream of the GST gene.
2. Expression in E. coli:
- The expression vector is transformed into a suitable E. coli strain (e.g., BL21).
- Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Cultures are incubated for a further 3-4 hours at 30°C to allow for protein expression.
3. Cell Lysis and Fusion Protein Purification:
- Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., PBS with lysozyme and DNase).
- Cells are lysed by sonication or high-pressure homogenization.
- The soluble fraction containing the GST-ADWX-1 fusion protein is collected after centrifugation.
- The fusion protein is purified from the cell lysate using glutathione-agarose affinity chromatography.
4. Cleavage of the Fusion Protein:
- The purified GST-ADWX-1 fusion protein is incubated with a site-specific protease (e.g., PreScission Protease or Thrombin) to cleave off the GST tag, releasing the ADWX-1 peptide.
5. Purification of ADWX-1:
- The cleaved peptide is separated from the GST tag and the protease by a second round of glutathione-agarose affinity chromatography (the peptide will be in the flow-through).
- Final purification of the ADWX-1 peptide is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
6. Verification:
- The purity and identity of the final peptide product are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC. The expected mass is approximately 4071 Da.[1]
Biological Activity and Mechanism of Action
ADWX-1 is a highly potent and selective blocker of the Kv1.3 potassium channel, with significantly lower affinity for other Kv channel subtypes. This selectivity is key to its potential as a therapeutic agent with a favorable side-effect profile.
Potency and Selectivity
| Channel | IC50 (nM) |
| Kv1.3 | 0.0019[1] |
| Kv1.1 | 0.65[1] |
Mechanism of T-Cell Inhibition
The activation of T-lymphocytes is a critical event in the adaptive immune response and is highly dependent on calcium signaling. The Kv1.3 channel plays a vital role in maintaining the membrane potential of T-cells, which is necessary for a sustained influx of Ca2+ upon T-cell receptor (TCR) activation. By blocking the Kv1.3 channel, ADWX-1 hyperpolarizes the T-cell membrane, thereby reducing the driving force for Ca2+ entry. This leads to the inhibition of downstream signaling pathways, including the calcineurin-NFAT and NF-κB pathways, which are essential for cytokine production (e.g., IL-2 and IFN-γ) and T-cell proliferation.[3]
Figure 1. Signaling pathway of T-cell activation and its inhibition by ADWX-1.
Experimental Workflow for Assessing T-Cell Inhibition
The inhibitory effect of ADWX-1 on T-cell activation can be assessed using a variety of in vitro assays. A typical experimental workflow is outlined below.
Figure 2. Experimental workflow for assessing the inhibitory effect of ADWX-1 on T-cell activation.
Conclusion
ADWX-1 is a promising peptide-based therapeutic candidate for the treatment of T-cell-mediated autoimmune diseases. Its high potency and selectivity for the Kv1.3 channel, coupled with a well-defined mechanism of action, make it an attractive molecule for further preclinical and clinical development. The information provided in this technical guide serves as a comprehensive resource for researchers and drug developers working on ADWX-1 and related Kv1.3 inhibitors.
References
The ADWX 1 Peptide: A Comprehensive Technical Guide on its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADWX 1 is a rationally designed synthetic peptide that has emerged as a highly potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1] This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of this compound. It details the quantitative biophysical and pharmacological data, outlines the key experimental protocols used in its characterization, and visualizes the associated signaling pathways. The exceptional selectivity and potency of this compound position it as a critical research tool and a promising therapeutic candidate for T-cell-mediated autoimmune diseases.[1]
Discovery and Origin of this compound
The development of this compound is a prime example of rational drug design, originating from the natural world of venom peptides.
Natural Template: The Scorpion Toxin BmKTx
This compound is an optimized synthetic analog of BmKTx, a peptide toxin isolated from the venom of the Asian scorpion Buthus martensii Karsch.[2] Scorpion venoms are a rich source of pharmacologically active peptides that target ion channels with high affinity and specificity.[2][3] BmKTx itself is a member of the scorpion toxin family that interacts with potassium channels.[2]
Rational Design for Enhanced Potency and Selectivity
Researchers engineered this compound to improve upon the natural scaffold of BmKTx, with the goal of creating a highly potent and selective inhibitor of the Kv1.3 channel, a key therapeutic target in autoimmune diseases.[4] This was achieved through specific amino acid substitutions in the BmKTx sequence. These modifications were designed to optimize the interaction of the peptide with the Kv1.3 channel pore, thereby increasing its blocking affinity and its selectivity over other related potassium channels, such as Kv1.1.[3][5]
Physicochemical and Pharmacological Properties
This compound is a 37-amino acid peptide with a molecular weight of 4071.86 Da. Its structure is stabilized by three disulfide bridges.
Amino Acid Sequence: Val-Gly-Ile-Asn-Val-Lys-Cys7-Lys-His-Ser-Arg-Gln-Cys13-Leu-Lys-Pro-Cys17-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys27-Thr-Asn-Gly-Lys-Cys32-His-Cys34-Thr-Pro-Lys-OH
Disulfide Bridges: Cys7-Cys27, Cys13-Cys32, Cys17-Cys34
Quantitative Data
The following tables summarize the key quantitative data for the this compound peptide based on published in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Channel | IC50 Value (nM) | Reference |
| Kv1.3 | 0.0019 | |
| Kv1.1 | 0.65 |
Table 2: In Vitro Experimental Parameters for this compound
| Cell Type | Concentration (nM) | Incubation Time | Effect | Reference |
| Human CD4+CCR7- TEM cells | 1, 10 | 1 hour | Inhibition of IL-2 and IFN-γ production | [1] |
| Activated CD4+CCR7- TCM cells from EAE rats | 1, 10 | 50 minutes | Reduction of intracellular Ca2+ | [1] |
| MBP-stimulated T cells from EAE rats | 1, 10 | 1 hour | Reduction of NF-κB activation and Kv1.3 expression | [1] |
| T cells | 1, 10 | 3 days | Suppression of Th17 activation | [1] |
Table 3: In Vivo Experimental Parameters for this compound in a Rat EAE Model
| Animal Model | Dosage | Administration Route | Duration | Effect | Reference |
| Sprague-Dawley rats with EAE | 100 µg/kg/day | Subcutaneous (s.c.) | 3 days | Amelioration of disease, inhibition of IL-2 and IFN-γ production, and CCR7- TEM proliferation | [1] |
| Sprague-Dawley rats (acute toxicity) | 5/10 mg/kg | Subcutaneous (s.c.) | 2 weeks | No pathological changes in behavior or tissues | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its immunomodulatory effects by blocking the Kv1.3 channel in T lymphocytes. This channel plays a crucial role in maintaining the membrane potential required for sustained calcium influx upon T-cell receptor (TCR) activation.[1]
T-Cell Activation and the Role of Kv1.3
Upon antigen presentation, the TCR is stimulated, leading to a cascade of intracellular signaling events. A key event is the release of calcium from intracellular stores, which in turn triggers the opening of store-operated calcium channels (SOCE) in the plasma membrane. The sustained influx of calcium is necessary for the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which are essential for T-cell proliferation, differentiation, and cytokine production.[6][7]
The Kv1.3 channel facilitates this sustained calcium influx by repolarizing the cell membrane. Efflux of K+ ions through Kv1.3 counteracts the depolarizing effect of Ca2+ influx, thus maintaining the electrochemical gradient that drives further calcium entry.[8]
Inhibition by this compound and Downstream Effects
By blocking the Kv1.3 channel, this compound prevents the necessary repolarization of the T-cell membrane. This leads to a reduction in the driving force for calcium entry, thereby dampening the sustained calcium signal.[1] The diminished calcium signaling subsequently impairs the activation of NF-κB and other calcium-dependent signaling pathways.[1] The overall effect is the suppression of T-cell activation, proliferation, and the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1]
Signaling Pathway Diagram
Key Experimental Protocols
The characterization of this compound involved a series of standard and specialized experimental procedures.
Electrophysiological Recording of Kv1.3 Channel Activity
-
Objective: To determine the potency and selectivity of this compound in blocking Kv1.3 channels.
-
Methodology: The whole-cell patch-clamp technique is employed on cells engineered to express specific potassium channels (e.g., HEK293 cells expressing human Kv1.3 or Kv1.1). A voltage protocol is applied to elicit potassium currents through the channels. This compound is then perfused at various concentrations, and the reduction in current is measured. The concentration of this compound that inhibits 50% of the current (IC50) is calculated to quantify its potency. Selectivity is determined by comparing the IC50 values for different channel subtypes.[9]
In Vitro T-Cell Activation and Proliferation Assays
-
Objective: To assess the functional effect of this compound on T-cell activation and proliferation.
-
Methodology: Peripheral blood mononuclear cells (PBMCs) or isolated T cells are cultured in vitro. T-cell activation is induced using mitogens (e.g., phytohemagglutinin - PHA) or antibodies against CD3 and CD28, which mimic the physiological TCR signal.[10] The cells are treated with varying concentrations of this compound.
-
Cytokine Production: After a defined incubation period (e.g., 24-72 hours), the cell culture supernatant is collected, and the concentration of cytokines like IL-2 and IFN-γ is measured using ELISA.[11]
-
Proliferation: T-cell proliferation is assessed by methods such as the incorporation of radiolabeled thymidine or by using fluorescent dyes (e.g., CFSE) that are diluted with each cell division, which can be quantified by flow cytometry.[10]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of T-cell-mediated autoimmune disease, specifically multiple sclerosis.
-
Methodology: EAE is induced in susceptible rodent strains (e.g., Sprague-Dawley rats) by immunization with myelin-derived antigens, such as myelin basic protein (MBP), emulsified in complete Freund's adjuvant.[12][13] This induces a T-cell-mediated autoimmune response against the central nervous system, leading to paralysis. Animals are treated with this compound or a vehicle control, and the clinical severity of the disease is monitored daily using a standardized scoring system.[14] At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination, and immune responses can be further characterized.[14]
Experimental Workflow Diagram
Conclusion and Future Perspectives
This compound stands out as a testament to the power of rational peptide design, transforming a natural scorpion toxin into a super-potent and highly selective inhibitor of the Kv1.3 channel. Its ability to effectively suppress T-cell activation in vitro and ameliorate disease in a preclinical model of multiple sclerosis underscores its potential as a therapeutic agent for a range of autoimmune disorders. Further research and clinical development will be crucial to translate the promise of this compound into novel therapies for patients with T-cell-mediated autoimmune diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. The Scorpion Toxin Analogue BmKTX-D33H as a Potential Kv1.3 Channel-Selective Immunomodulator for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scorpion Toxins Specific for Potassium (K+) Channels: A Historical Overview of Peptide Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different residues in channel turret determining the selectivity of ADWX-1 inhibitor peptide between Kv1.1 and Kv1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. T Cell Receptor-induced Nuclear Factor κB (NF-κB) Signaling and Transcriptional Activation Are Regulated by STIM1- and Orai1-mediated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. redoxis.se [redoxis.se]
- 13. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Selective Inhibition of T Lymphocyte Activation by ADWX 1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADWX 1 is a potent and selective peptide blocker of the voltage-gated potassium channel Kv1.3.[1][2][3] This channel is a key regulator of T lymphocyte activation, particularly in effector memory T cells (TEM), making it a promising therapeutic target for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[3][4][5] This technical guide provides an in-depth analysis of the mechanism of action of this compound on T lymphocyte activation, detailing its effects on cellular signaling pathways and providing comprehensive experimental protocols for researchers in the field.
This compound is an optimized synthetic analog of the scorpion toxin BmKTx.[3] It exhibits high affinity and selectivity for Kv1.3 over other potassium channels, such as Kv1.1.[1][2] This selectivity is crucial for minimizing off-target effects. The primary mechanism of action of this compound is the inhibition of CD4+ CCR7- TEM cell activation and proliferation.[1][3][6][7]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.
| Parameter | Value | Channel | Reference |
| IC50 | 0.0019 nM (1.89 pM) | KV1.3 | [1][3] |
| IC50 | 0.65 nM | KV1.1 | [1][2] |
Table 1: Potency and Selectivity of this compound
| Cell Type | Effect of this compound | Key Observations | Reference |
| CD4+ CCR7- TEM cells | Inhibition of activation and proliferation | Dose-dependent inhibition of IL-2 and IFN-γ secretion. Reduced proliferation in response to antigen stimulation. | [5][6] |
| CD4+ CCR7+ T cells | Little to no effect | Highlights the selective nature of this compound for TEM cells. | [6] |
| Th1 and Th17 cells | Reduction in activated cells | Decreased secretion of inflammatory cytokines IL-2, IFN-γ, and IL-17. | [5] |
Table 2: Cellular Effects of this compound on T Lymphocyte Subsets
Mechanism of Action: Signaling Pathways
This compound exerts its inhibitory effects on T lymphocyte activation by modulating critical signaling pathways downstream of T cell receptor (TCR) engagement. The primary target is the Kv1.3 channel, which plays a vital role in maintaining the membrane potential required for sustained calcium influx, a critical event in T cell activation.
By blocking Kv1.3, this compound leads to membrane depolarization, which in turn reduces the driving force for calcium entry through CRAC channels.[8] This reduction in intracellular calcium concentration affects downstream signaling cascades, most notably the calcineurin-NFAT pathway and the PKCθ-NF-κB pathway.[6][9]
This compound Signaling Pathway
Caption: this compound inhibits T cell activation by blocking the Kv1.3 channel.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's effects are provided below.
T Lymphocyte Proliferation Assay (CFSE-based)
This assay measures the proliferation of T lymphocytes in response to stimulation.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in pre-warmed PBS at a concentration of 1 x 106 cells/mL.
-
-
CFSE Staining:
-
Add carboxyfluorescein succinimidyl ester (CFSE) to the cell suspension to a final concentration of 1 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% fetal bovine serum (FBS).
-
Wash the cells twice with complete RPMI-1640.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 at 1 x 106 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Add this compound at various concentrations to the designated wells.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or a specific antigen.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CCR7).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and then on specific T cell subsets. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Electrophysiology (Whole-Cell Patch Clamp)
This technique is used to measure the activity of Kv1.3 channels.
-
Cell Preparation:
-
Use a cell line expressing Kv1.3 or freshly isolated T lymphocytes.
-
Plate the cells on glass coverslips treated with poly-L-lysine.
-
-
Solutions:
-
External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 KF, 11 K2EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, pH 7.2 with KOH.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
Hold the cells at a membrane potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).
-
To test the effect of this compound, perfuse the cells with the external solution containing the desired concentration of the peptide.
-
Intracellular Calcium Measurement
This assay measures changes in intracellular calcium concentration following T cell activation.
-
Cell Preparation and Dye Loading:
-
Resuspend T lymphocytes in a loading buffer (e.g., Hanks' Balanced Salt Solution with 1% FBS) at 1 x 106 cells/mL.
-
Add a calcium-sensitive dye such as Fura-2 AM (2-5 µM) or Indo-1 AM (1-3 µM).
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with the loading buffer to remove excess dye.
-
-
Measurement:
-
Resuspend the cells in the appropriate measurement buffer.
-
Acquire baseline fluorescence for 1-2 minutes using a fluorometer or a flow cytometer capable of kinetic measurements.
-
Add this compound at the desired concentration and incubate for a few minutes.
-
Add a T cell activator (e.g., anti-CD3 antibody, ionomycin).
-
Record the changes in fluorescence over time. For Fura-2, the ratio of emission at 510 nm following excitation at 340 nm and 380 nm is used to determine the intracellular calcium concentration.
-
Western Blot for NF-κB Pathway Activation
This method is used to detect the phosphorylation and degradation of proteins in the NF-κB signaling pathway.
-
Cell Lysis and Protein Quantification:
-
Treat T lymphocytes with a stimulant in the presence or absence of this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental and Logical Workflows
General Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's impact on T cells.
Logical Relationship of this compound's Mechanism of Action
Caption: Causal chain of this compound's inhibitory mechanism.
Conclusion
This compound represents a highly potent and selective tool for the modulation of T lymphocyte activation. Its specific targeting of the Kv1.3 channel in effector memory T cells provides a focused approach to immunosuppression, potentially avoiding the broader side effects of conventional therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and the role of Kv1.3 in immune regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 7. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Characterization of ADWX 1: A Technical Guide
Introduction
ADWX 1 is a synthetic peptide analog of the scorpion toxin BmKTx, engineered as a potent and highly selective blocker of the voltage-gated potassium channel Kv1.3.[1][2] The Kv1.3 channel plays a critical role in the activation of T lymphocytes, making it a significant therapeutic target for T cell-mediated autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type-1 diabetes.[1][3] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biological activity, selectivity, and mechanism of action based on available data.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 4071.86 g/mol | [4] |
| Formula | C₁₆₉H₂₈₁N₅₇O₄₆S₇ | [4] |
| Amino Acid Sequence | VGINVKCKHSRQCLKPCKDAGMRFGKCTNGKCHCTPK | [4] |
| Modifications | Disulfide bridges: 7-27, 13-32, 17-34 | [4] |
| Solubility | Soluble to 2 mg/ml in water | [4] |
Quantitative Analysis of Biological Activity
The inhibitory potency and selectivity of this compound have been quantified through electrophysiological and cell-based assays. The following tables summarize the key quantitative metrics.
Table 1: Inhibitory Potency (IC₅₀)
| Target | IC₅₀ | Assay Conditions | Reference |
| Human Kv1.3 | 1.89 pM (0.0019 nM) | Whole-cell patch clamp on HEK293 cells | [3][5] |
| Human Kv1.1 | 0.65 nM | Whole-cell patch clamp on HEK293 cells | [4] |
Table 2: Selectivity Profile
| Comparison | Selectivity Fold | Calculation | Reference |
| Kv1.1 vs. Kv1.3 | ~342-fold | IC₅₀ (Kv1.1) / IC₅₀ (Kv1.3) | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following protocols are standard for characterizing ion channel blockers like this compound.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity and determining the inhibitory potency (IC₅₀) of a compound.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the human Kv1.3 or Kv1.1 channel.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain channel expression.
-
Electrophysiological Recording:
-
Pipette Solution (Internal): Contains (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.
-
Bath Solution (External): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Procedure: Whole-cell voltage-clamp recordings are performed at room temperature. Cells are held at a holding potential of -80 mV. To elicit Kv1.3 currents, cells are depolarized to +40 mV for 200-400 ms.
-
-
Data Analysis: this compound is applied to the bath solution at increasing concentrations. The peak current at the depolarizing step is measured before and after drug application. The concentration-response curve is fitted with a Hill equation to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the channel current.
T Cell Activation and Proliferation Assay
These assays assess the functional consequence of Kv1.3 blockade on immune cell function.
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4⁺ T cells, specifically the CCR7⁻ effector memory T (Tₑₘ) cell subset, are further isolated using magnetic-activated cell sorting (MACS).
-
Cell Culture: Isolated T cells are cultured in RPMI-1640 medium supplemented with 10% human serum and antibiotics.
-
Activation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence or absence of varying concentrations of this compound (e.g., 1 nM, 10 nM).
-
Proliferation Measurement: After 3-5 days, cell proliferation is measured using assays such as Carboxyfluorescein succinimidyl ester (CFSE) dilution by flow cytometry or by measuring the incorporation of ³H-thymidine or BrdU.
-
Cytokine Measurement: Supernatants from the cultured T cells are collected after 24-48 hours of stimulation. The concentrations of key cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[3]
Visualized Mechanisms and Workflows
Signaling Pathway of T Cell Activation Inhibition
The diagram below illustrates the central role of the Kv1.3 channel in maintaining the membrane potential required for calcium influx and subsequent T cell activation, and how this compound disrupts this process.
Caption: this compound blocks Kv1.3, inhibiting the Ca²⁺ influx necessary for T cell activation.
Experimental Workflow for IC₅₀ Determination
This workflow outlines the key steps in determining the IC₅₀ of this compound using the patch clamp technique.
Caption: Workflow for determining the IC₅₀ of this compound via whole-cell patch clamp.
Logical Relationship of this compound's Therapeutic Potential
This diagram illustrates the logical connection from the molecular target of this compound to its potential therapeutic application in autoimmune diseases.
Caption: The logic linking Kv1.3 blockade by this compound to autoimmune disease therapy.
References
ADWX 1: A Technical Guide for Immunological Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADWX 1 is a potent and highly selective peptide blocker of the voltage-gated potassium channel Kv1.3.[1][2][3][4] This channel plays a pivotal role in the activation and proliferation of T lymphocytes, particularly the CD4+ effector memory T (TEM) cells, which are key mediators in various autoimmune diseases.[1][5][6] By inhibiting Kv1.3, this compound effectively suppresses the immune response, making it a valuable tool for immunological research and a potential therapeutic candidate for T cell-mediated autoimmune disorders such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[3][4][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, experimental protocols, and key signaling pathways.
Mechanism of Action
This compound exerts its immunomodulatory effects by targeting the Kv1.3 channel on T lymphocytes. The activation of T cells is a calcium-dependent process. Upon antigen presentation, a small initial influx of calcium ions (Ca2+) depolarizes the cell membrane. To sustain the necessary influx of Ca2+ for full activation, the cell must repolarize its membrane. This is primarily achieved through the efflux of potassium ions (K+) via Kv1.3 channels.[1][6]
By blocking the Kv1.3 channel, this compound prevents this potassium efflux, leading to a sustained depolarization of the T cell membrane. This depolarization reduces the electrochemical gradient required for further Ca2+ entry through store-operated calcium channels. The subsequent reduction in intracellular Ca2+ concentration inhibits downstream signaling pathways, including the calcineurin-NFAT and PKCθ-NF-κB pathways, which are critical for the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][4][5][7][8] This ultimately leads to the suppression of T cell activation, proliferation, and cytokine production.[1][6]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Kv1.3 | 1.89 pM | [1][3] | |
| IC50 for Kv1.3 | 0.0019 nM | [2] | |
| IC50 for Kv1.1 | 0.65 nM | [2] | |
| Selectivity (Kv1.1/Kv1.3) | ~340-fold | [3] |
Table 2: In Vitro Experimental Concentrations and Effects of this compound
| Concentration | Incubation Time | Cell Type | Effect | Reference |
| 1, 10 nM | 1 hour | Human CD4+CCR7- TEM cells | Inhibition of IL-2 and IFN-γ production; selective inhibition of activation | [1] |
| 1, 10 nM | 50 minutes | Activated CD4+CCR7- TCM cells from EAE rats | Reduction of intracellular Ca2+ | [1][5] |
| 1, 10 nM | 1 hour | Myelin basic protein-stimulated T cells from EAE rats | Reduction of NF-κB activation; suppression of Kv1.3 mRNA and protein expression | [1][5] |
| 1, 10 nM | 3 days | T cells | Suppression of Th17 activation (but not differentiation) | [1] |
Table 3: In Vivo Experimental Dosing and Effects of this compound in a Rat EAE Model
| Dosage | Administration Route | Duration | Effect | Reference |
| 100 µg/kg/day | Subcutaneous (s.c.) | 3 days | Amelioration of disease; inhibition of IL-2 and IFN-γ production; inhibition of CCR7- TEM proliferation | [1] |
| 5, 10 mg/kg | Subcutaneous (s.c.) | 2 weeks | No pathological changes in behavior or tissues (acute toxicity assay) | [1][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation in an immunological context.
Caption: this compound blocks the Kv1.3 channel, inhibiting Ca2+ influx and downstream signaling.
Caption: General experimental workflow for investigating this compound in immunological research.
Experimental Protocols
The following are summaries of methodologies for key experiments involving this compound, based on published literature. Researchers should optimize these protocols for their specific experimental conditions.
T Cell Proliferation Assay
-
Objective: To assess the effect of this compound on antigen-specific T cell proliferation.
-
Methodology Summary:
-
Isolate peripheral blood mononuclear cells (PBMCs) from immunized rats using a Ficoll gradient.[5]
-
Seed 106 PBMCs per well in a round-bottom 96-well plate.[5]
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 nM) for 60 minutes.[5]
-
Stimulate the cells with the relevant antigen (e.g., 50 or 250 µg/ml myelin basic protein homogenate) in a culture medium supplemented with 1% homologous rat serum.[5]
-
Culture the cells for 4 days.[5]
-
Pulse the cells with [3H]thymidine (1 µCi per well) for the final 16 hours of culture.[5]
-
Harvest the cells and measure the incorporation of [3H]thymidine using a scintillation counter to determine the extent of cell proliferation.[5]
-
Intracellular Calcium Measurement
-
Objective: To measure the effect of this compound on calcium signaling in activated T cells.
-
Methodology Summary:
-
Purify CD4+ T cells from PBMCs.[5]
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[7]
-
Pre-incubate the dye-loaded cells with this compound (e.g., 1 or 10 nM) for approximately 50 minutes.[5][7]
-
Activate the cells with either an antigen (e.g., MBP) or an anti-CD3 antibody.[5][7]
-
Measure the change in intracellular calcium concentration ([Ca2+]i) using a fluorometer or a fluorescence microscope by monitoring the ratio of fluorescence at different excitation wavelengths.[5][7]
-
Quantitative Real-Time PCR (qRT-PCR) for Kv1.3 (KCNA3) Expression
-
Objective: To determine the effect of this compound on the mRNA expression of the Kv1.3 channel.
-
Methodology Summary:
-
Isolate total RNA from sorted CD4+CCR7- and CD4+CCR7+ T cell populations (either resting or activated) using a suitable reagent like TRIzol.[5]
-
Perform reverse transcription to synthesize cDNA using a first-strand cDNA synthesis kit.[5]
-
Perform quantitative PCR using primers specific for the KCNA3 gene (which encodes the Kv1.3 channel) and a suitable housekeeping gene for normalization.[5]
-
Analyze the relative changes in KCNA3 mRNA expression in this compound-treated cells compared to untreated controls.[5]
-
Western Blotting for NF-κB Activation and Kv1.3 Protein Expression
-
Objective: To assess the effect of this compound on the activation of the NF-κB pathway and the protein levels of Kv1.3.
-
Methodology Summary:
-
Lyse treated and untreated T cells to extract total protein or membrane protein fractions.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated (active) form of the NF-κB p65 subunit (phos-p65 Ser-536) or for the Kv1.3 channel protein.[5][7]
-
Use an antibody against a loading control (e.g., GAPDH) for normalization.[7]
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate and quantify the band intensities to determine the relative protein levels.[5][7]
-
In Vivo Efficacy Study in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
-
Objective: To evaluate the therapeutic potential of this compound in an animal model of multiple sclerosis.
-
Methodology Summary:
-
Induce EAE in susceptible rats (e.g., Sprague-Dawley) by immunization with myelin oligodendrocyte glycoprotein (MOG) or myelin basic protein (MBP) emulsified in Complete Freund's Adjuvant (CFA), often accompanied by pertussis toxin injections.[9]
-
Begin treatment with this compound (e.g., 100 µg/kg/day, subcutaneous injection) at a predetermined time point, such as at the onset of symptoms or prophylactically.[1]
-
Monitor the animals daily for clinical signs of EAE and assign a neurological score based on the severity of paralysis.[1]
-
At the end of the study, collect blood and tissues (e.g., spleen, lymph nodes, spinal cord) for ex vivo analysis of immune cell populations, cytokine levels, and histopathology.[1]
-
Conclusion
This compound is a highly specific and potent research tool for investigating the role of the Kv1.3 channel in immune cell function. Its ability to selectively inhibit the activation of effector memory T cells provides a powerful means to dissect immunological pathways and explore novel therapeutic strategies for autoimmune diseases. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound | ADWX1 | Tocris Bioscience [tocris.com]
- 3. ADWX-1 - Smartox Biotechnology [mayflowerbio.com]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Selective Inhibition of CCR7− Effector Memory T Cell Activation by a Novel Peptide Targeting Kv1.3 Channel in a Rat Experimental Autoimmune Encephalomyelitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of CCR7(-) effector memory T cell activation by a novel peptide targeting Kv1.3 channel in a rat experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
Understanding the High Selectivity of ADWX 1 for the Kv1.3 Potassium Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases and other inflammatory conditions. Its role in the activation and proliferation of effector memory T-cells makes it a compelling target for selective inhibition. ADWX 1 is a potent peptide inhibitor of Kv1.3, demonstrating remarkable selectivity for this channel. This technical guide provides an in-depth analysis of the selectivity of this compound for Kv1.3, detailing the quantitative data, experimental methodologies used to determine this selectivity, and the key signaling pathways involved.
Data Presentation: Quantitative Selectivity Profile of this compound
The potency and selectivity of this compound have been primarily characterized using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while the ratio of IC50 values for different ion channels indicates its selectivity.
| Ion Channel | IC50 (pM) | Selectivity vs. Kv1.3 | Reference |
| Kv1.3 | 1.89 | - | [1] |
| Kv1.1 | >640 | >340-fold | [1] |
| Kv1.2 | >189,000 | >100,000-fold | [1] |
| Other Ion Channels (Nav, Cav, hERG, etc.) | Not Publicly Available | Not Publicly Available | - |
Note: The high selectivity of this compound is attributed to specific amino acid differences in the turret region of the Kv channel isoforms.[1]
Experimental Protocols
The determination of ion channel selectivity for a compound like this compound relies heavily on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents and the effect of inhibitors.
General Protocol for Determining this compound Selectivity using Whole-Cell Patch Clamp
This protocol is a synthesized representation of standard industry practices for assessing ion channel inhibitor selectivity.
1. Cell Culture and Transfection:
-
HEK293 or CHO cells are commonly used as they have low endogenous ion channel expression.
-
Cells are transiently or stably transfected with the cDNA encoding the human ion channel of interest (e.g., hKv1.3, hKv1.1, hNav1.5, hERG, etc.).
-
Transfected cells are cultured for 24-48 hours to allow for sufficient channel expression on the cell membrane.
2. Preparation of Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with KOH.
-
This compound Stock Solution: A high concentration stock solution (e.g., 1 mM) is prepared in an appropriate solvent (e.g., water or a buffer) and then serially diluted to the desired final concentrations in the external solution.
3. Electrophysiological Recording:
-
Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and used as the recording electrode.
-
A gigaohm seal is formed between the micropipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.
4. Voltage-Clamp Protocol:
-
The membrane potential is held at a holding potential where the channels of interest are closed (e.g., -80 mV for Kv channels).
-
Depolarizing voltage steps are applied to elicit channel opening and ion currents. The specific voltage protocol (duration, frequency, and voltage steps) is optimized for each ion channel being tested to ensure reliable and repeatable current measurements.
-
For Kv1.3, a typical protocol would involve a depolarizing step to +40 mV for 200-500 ms.
5. Data Acquisition and Analysis:
-
Baseline currents are recorded in the absence of this compound.
-
Cells are then perfused with increasing concentrations of this compound, and the effect on the ion channel current is recorded until a steady-state block is achieved at each concentration.
-
The peak current amplitude at each concentration is measured and normalized to the baseline current.
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the concentration-response curve with the Hill equation.
-
Selectivity is determined by comparing the IC50 values obtained for Kv1.3 with those for the other tested ion channels.
Mandatory Visualizations
Signaling Pathway of Kv1.3 in T-Cell Activation
Caption: Kv1.3 signaling pathway in T-cell activation.
Experimental Workflow for Determining Ion Channel Inhibitor Selectivity
Caption: Experimental workflow for selectivity profiling.
References
The Impact of ADWX 1 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADWX 1 is a novel, highly potent, and selective peptide blocker of the voltage-gated potassium channel Kv1.3.[1][2][3] This channel is a critical regulator of T lymphocyte activation, making it a prime therapeutic target for T cell-mediated autoimmune diseases.[1][3] By inhibiting Kv1.3, this compound effectively modulates the immune response, primarily by suppressing the activation of CD4+CCR7- effector memory T cells (TEM) and consequently reducing the production of key pro-inflammatory cytokines.[1][2][4] This guide provides an in-depth overview of the mechanism of action of this compound, its quantifiable effects on cytokine production, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Core Mechanism of Action
This compound is a synthetic analog of the scorpion toxin BmKTX, optimized for high-affinity binding to the Kv1.3 channel.[2][3] It exhibits picomolar affinity for Kv1.3 (IC₅₀ = 1.89 pM), with over 340-fold selectivity against the related Kv1.1 channel (IC₅₀ = 0.65 nM).[2][3][4]
The activation of T lymphocytes is dependent on a sustained influx of calcium (Ca²⁺), which is necessary to activate downstream signaling cascades leading to cytokine gene transcription. The Kv1.3 channel plays an essential role in maintaining the negative membrane potential that drives this Ca²⁺ influx.
By blocking the Kv1.3 channel, this compound disrupts this process, leading to:
-
Reduced Calcium Influx: Inhibition of Kv1.3 leads to membrane depolarization, which diminishes the electrochemical gradient required for sustained Ca²⁺ entry through channels like CRAC.[1]
-
Inhibition of NF-κB Activation: The reduced intracellular Ca²⁺ concentration subsequently hampers the activation of key transcription factors, most notably Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[1][2][4] this compound has been shown to regulate NF-κB signaling via the upstream protein kinase C-θ (PKCθ).[2]
-
Suppression of Kv1.3 Expression: Beyond direct channel blockade, this compound also reduces the expression of Kv1.3 at both the mRNA and protein levels in activated TEM cells, providing a sustained inhibitory effect.[1][2]
This cascade of events culminates in the selective suppression of TEM cell activation and proliferation, without significantly affecting other T cell populations like CD4+CCR7+ naive and central memory T cells.[2]
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway inhibited by this compound in effector memory T cells.
References
Methodological & Application
Application Notes and Protocols: Modulating T Cell Proliferation with ADWX 1, a Potent Kv1.3 Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ADWX 1 in in vitro T cell proliferation assays. Contrary to potential misconceptions, this compound is not a CD28 agonist but a highly potent and selective peptide blocker of the voltage-gated potassium channel Kv1.3.[1][2][3][4][5] This channel is a critical regulator of T cell activation and proliferation, making this compound a valuable tool for studying T cell function and a potential therapeutic agent for T cell-mediated autoimmune diseases.[1][4][6][7]
Introduction to this compound and its Mechanism of Action
This compound is a synthetic peptide analog of the scorpion toxin BmKTx, optimized for high affinity and selectivity for the Kv1.3 channel.[2][4] It blocks Kv1.3 with a picomolar IC50 value of approximately 1.89 pM, demonstrating over 340-fold greater affinity for Kv1.3 than for the related Kv1.1 channel.[2][3][4][5]
The Kv1.3 channel plays a pivotal role in T cell activation by maintaining the membrane potential.[1][8] Upon T cell receptor (TCR) and CD28 co-stimulation, an influx of calcium ions (Ca²⁺) is required to initiate downstream signaling cascades. The efflux of potassium ions (K⁺) through Kv1.3 channels hyperpolarizes the cell membrane, which provides the necessary electrochemical gradient to sustain Ca²⁺ influx through channels like the Calcium Release Activated Calcium (CRAC) channels.[9][10][11]
By blocking the Kv1.3 channel, this compound inhibits this K⁺ efflux, leading to membrane depolarization. This reduces the driving force for Ca²⁺ entry, thereby attenuating the downstream signaling pathways dependent on intracellular calcium concentration.[1][9] Key consequences of this inhibition include reduced activation of the transcription factors NFAT (Nuclear Factor of Activated T cells) and NF-κB, leading to decreased production of crucial cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and ultimately, the inhibition of T cell proliferation.[1][2] this compound has been shown to selectively inhibit the activation of CD4⁺CCR7⁻ effector memory T cells, a subset of T cells implicated in autoimmune diseases.[2][3][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ (Kv1.3) | 1.89 pM | Transiently transfected HEK293 cells | [4][5] |
| IC₅₀ (Kv1.1) | 0.65 nM | Transiently transfected HEK293 cells | [3][5] |
| In vitro Inhibition | 1-10 nM effectively inhibits IL-2 and IFN-γ production and T cell activation | Human CD4⁺CCR7⁻ T cells, Rat T cells from EAE model | [1] |
Experimental Protocols
This section provides a detailed protocol for a standard in vitro T cell proliferation assay to assess the inhibitory effects of this compound.
Materials and Reagents
-
This compound (lyophilized powder)
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells (human or rodent)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (functional grade)
-
Anti-CD28 antibody (functional grade)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Ficoll-Paque™ PLUS for PBMC isolation
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Flow cytometer
Experimental Workflow Diagram
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. This compound | ADWX1 | Tocris Bioscience [tocris.com]
- 4. Structural basis of a potent peptide inhibitor designed for Kv1.3 channel, a therapeutic target of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. A Kv1.3 channel‐specific blocker alleviates neurological impairment through inhibiting T‐cell activation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases | Semantic Scholar [semanticscholar.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]
Application Notes and Protocols for ADWX-1 in In Vivo Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADWX-1 is a potent and highly selective peptide blocker of the voltage-gated potassium channel Kv1.3.[1] This channel plays a critical role in the activation of T lymphocytes, particularly effector memory T cells (TEM), which are key mediators in the pathogenesis of various autoimmune diseases.[2][3] By inhibiting Kv1.3, ADWX-1 effectively suppresses T cell activation, calcium signaling, and the production of pro-inflammatory cytokines, making it a promising therapeutic candidate for T-cell-mediated autoimmune disorders.[1][2] These application notes provide detailed protocols for the use of ADWX-1 in the experimental autoimmune encephalomyelitis (EAE) rat model, a widely used model for multiple sclerosis.
Mechanism of Action: Targeting the Kv1.3 Channel in T Lymphocytes
ADWX-1 exerts its immunomodulatory effects by specifically targeting the Kv1.3 potassium channel, which is highly expressed on activated effector memory T cells. The blockade of Kv1.3 channels by ADWX-1 leads to membrane depolarization, which in turn reduces the electrochemical gradient for calcium influx through CRAC channels. The subsequent decrease in intracellular calcium concentration impairs the activation of calcineurin and the transcription factor NFAT (Nuclear Factor of Activated T-cells). This cascade ultimately results in the inhibition of key T cell effector functions, including the production of pro-inflammatory cytokines such as IL-2 and IFN-γ, and cellular proliferation.
In Vivo Application: Experimental Autoimmune Encephalomyelitis (EAE) Model
ADWX-1 has been shown to significantly ameliorate the clinical signs of EAE in Sprague-Dawley rats.[2] The following protocols are based on established methods for EAE induction and treatment with ADWX-1.
Quantitative Data Summary
| Parameter | Value | Animal Model | Reference |
| Therapeutic Dosage | 100 µg/kg/day | Sprague-Dawley Rat (EAE) | [2][3] |
| Administration Route | Subcutaneous (s.c.) | Sprague-Dawley Rat (EAE) | [2][3] |
| Treatment Regimen | 3 consecutive days post-onset of clinical signs | Sprague-Dawley Rat (EAE) | [3] |
| Preventive Dosage | 100 µg/kg/day | Sprague-Dawley Rat (EAE) | [3] |
| Preventive Regimen | Days 0-4 post-immunization | Sprague-Dawley Rat (EAE) | [3] |
| Acute Toxicity | 5-10 mg/kg, s.c. for 2 weeks showed no pathological changes | Sprague-Dawley Rat | [2] |
| In Vitro Efficacy | Concentration | Cell Type | Reference |
| IC50 for Kv1.3 | 1.89 pM | [2] | |
| Inhibition of IL-2 & IFN-γ | 1, 10 nM | Human CD4+CCR7- TEM cells | [2] |
| Reduction of [Ca2+] | 1, 10 nM | EAE Rat CD4+CCR7- TCM cells | [2] |
| Reduction of NF-κB | 1, 10 nM | EAE Rat MBP-stimulated T cells | [2] |
Experimental Protocols
EAE Induction in Sprague-Dawley Rats
This protocol describes the active induction of EAE in female Sprague-Dawley rats (8-10 weeks old).
Materials:
-
Myelin Basic Protein (MBP) from guinea pig spinal cord
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Isoflurane for anesthesia
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MBP in CFA. The final concentration of MBP should be 1 mg/mL and CFA should contain 4 mg/mL of M. tuberculosis. To emulsify, mix equal volumes of the MBP solution and CFA by repeatedly drawing and expelling the mixture through a syringe connector until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Anesthetize the rats with isoflurane. Inject a total of 0.1 mL of the emulsion subcutaneously, distributed over two sites on the back.
-
Monitoring: Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization. Body weight should also be recorded daily.
-
Clinical Scoring: Score the clinical signs of EAE using the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Quadriplegia
-
5: Moribund state
-
ADWX-1 Administration
Materials:
-
ADWX-1 peptide
-
Sterile PBS, pH 7.4
-
Syringes and needles
Procedure:
-
Preparation of ADWX-1 Solution: Dissolve ADWX-1 in sterile PBS to a final concentration that allows for the administration of 100 µg/kg in a volume of approximately 0.2 mL per rat.
-
Administration:
-
Therapeutic Regimen: Begin treatment upon the onset of clinical signs (score of 1). Administer ADWX-1 (100 µg/kg) subcutaneously once daily for 3 consecutive days.[3]
-
Preventive Regimen: Begin treatment on the day of immunization (day 0). Administer ADWX-1 (100 µg/kg) subcutaneously once daily for 5 consecutive days.[3]
-
Vehicle Control: Administer an equivalent volume of sterile PBS to the control group.
-
Assessment of T Cell Proliferation by CFSE Staining
This protocol is for the ex vivo analysis of splenocyte proliferation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with 10% FBS
-
Ficoll-Paque
-
Myelin Basic Protein (MBP)
-
Flow cytometer
Procedure:
-
Splenocyte Isolation: At the experimental endpoint, euthanize the rats and aseptically remove the spleens. Prepare a single-cell suspension of splenocytes by mechanical disruption followed by density gradient centrifugation over Ficoll-Paque.
-
CFSE Staining: Resuspend the splenocytes at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI with 10% FBS. Wash the cells three times with RPMI/FBS.
-
Cell Culture: Plate the CFSE-labeled splenocytes at 2 x 10^5 cells/well in a 96-well plate. Stimulate the cells with MBP (10 µg/mL) for 72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the CFSE fluorescence. A decrease in CFSE intensity indicates cell proliferation.
Measurement of Cytokine Levels by ELISA
This protocol is for measuring IL-2 and IFN-γ in rat serum.
Materials:
-
Rat IL-2 and IFN-γ ELISA kits
-
Serum samples from rats
-
Microplate reader
Procedure:
-
Sample Collection: At the experimental endpoint, collect blood from the rats via cardiac puncture and allow it to clot. Centrifuge at 2000 x g for 15 minutes to separate the serum. Store serum at -80°C until use.
-
ELISA Assay: Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add serum samples and standards and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add the substrate solution.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of IL-2 and IFN-γ in the samples by comparing their absorbance to the standard curve.
Pharmacokinetics and Pharmacodynamics
Specific pharmacokinetic data for ADWX-1 in rats is not publicly available. However, based on general knowledge of peptide drugs, the following parameters can be anticipated. Researchers should perform pilot studies to determine the precise pharmacokinetic profile of ADWX-1 in their specific model.
| Pharmacokinetic Parameter | Typical Range for Peptide Drugs in Rats |
| Half-life (t1/2) | Minutes to hours |
| Bioavailability (s.c.) | Generally low to moderate |
| Time to Max. Concentration (Tmax) | 0.5 - 2 hours |
| Clearance | Primarily renal |
Application in Other Autoimmune Disease Models
While in vivo data for ADWX-1 is currently limited to the EAE model, its mechanism of action suggests potential therapeutic efficacy in other T-cell-mediated autoimmune diseases. Researchers are encouraged to explore the use of ADWX-1 in models such as:
-
Collagen-Induced Arthritis (CIA) in rats or mice: A model for rheumatoid arthritis.
-
Non-Obese Diabetic (NOD) mice: A model for type 1 diabetes.
For these models, a similar dosing regimen of 100 µg/kg/day, s.c., can be used as a starting point, with adjustments based on the specific model and disease progression.
Conclusion
ADWX-1 is a powerful research tool for investigating the role of the Kv1.3 channel in autoimmune diseases. The protocols provided here offer a comprehensive guide for its application in the EAE model and a starting point for its exploration in other T-cell-mediated autoimmune conditions. Careful adherence to these protocols will enable researchers to effectively evaluate the therapeutic potential of ADWX-1.
References
Application Notes and Protocols for Studying the NF-κB Signaling Pathway Using ADWX 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADWX 1 is a potent and selective peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] This channel is highly expressed in effector memory T-cells (TEM cells), which are key mediators in various autoimmune diseases.[3] By blocking Kv1.3, this compound modulates downstream signaling pathways, including the NF-κB signaling cascade, which is a critical regulator of inflammation, immune responses, cell proliferation, and apoptosis. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the NF-κB signaling pathway.
Mechanism of Action
This compound indirectly inhibits the NF-κB signaling pathway. The primary mechanism involves the blockade of the Kv1.3 channel, which leads to a depolarization of the cell membrane. This change in membrane potential reduces the electrochemical gradient for calcium (Ca2+) influx through channels like the calcium release-activated calcium (CRAC) channels. The subsequent decrease in intracellular calcium concentration affects calcium-dependent signaling pathways that are upstream of NF-κB activation. In T-cells, this cascade involves the inhibition of calcineurin and protein kinase C (PKC), leading to reduced phosphorylation and degradation of the inhibitor of NF-κB (IκBα). Consequently, the translocation of the p65 subunit of NF-κB to the nucleus is inhibited, leading to a downregulation of NF-κB target gene expression, including pro-inflammatory cytokines like IL-2 and IFN-γ.
Caption: this compound inhibits Kv1.3, leading to reduced NF-κB activation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Kv1.3) | 1.89 pM | T lymphocytes | [1] |
| IC50 (Kv1.1) | 0.65 nM | Neuronal cells | [2] |
Table 2: In Vitro Effects of this compound on T-Cell Function
| Assay | Concentration | Effect | Cell Type | Reference |
| IL-2 Production | 0.01-10 nM | Dose-dependent inhibition | Rat PBMCs | [1] |
| IFN-γ Production | 1, 10 nM | Inhibition | Human CD4+CCR7– TEM cells | [1] |
| T-Cell Proliferation | 0.1-10 nM | Dose-dependent inhibition | Rat PBMCs | [1] |
| NF-κB Activation | 1, 10 nM | Reduction | Myelin basic protein-stimulated T cells | [1] |
Table 3: In Vivo Effects of this compound in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment Regimen | Effect | Outcome | Reference |
| 100 µg/kg/day (s.c.) for 3 days | Amelioration of disease | Reduced neurological scores, inflammation, and demyelination | [1] |
| 100 µg/kg/day (s.c.) for 3 days | Inhibition of IL-2 and IFN-γ production | Decreased pro-inflammatory cytokine levels in serum and CNS | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the NF-κB signaling pathway.
Experimental Workflow
Caption: A typical workflow for investigating this compound.
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the effect of this compound on cell viability and helps establish a non-toxic concentration range for subsequent experiments.
Materials:
-
Cells (e.g., Jurkat T-cells, PBMCs)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10^4 to 1x10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT (5 mg/mL) or MTS solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot for NF-κB Pathway Proteins
This protocol is used to detect changes in the phosphorylation of p65 and the degradation of IκBα.
Materials:
-
Cells and culture reagents
-
This compound
-
Stimulating agent (e.g., TNF-α, PHA, or anti-CD3/CD28 antibodies)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α for 15-30 minutes) to activate the NF-κB pathway. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the protein levels. Normalize the levels of p-p65 and IκBα to the total p65 and a loading control (β-actin or GAPDH), respectively.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or Jurkat cells
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound
-
Stimulating agent (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and allow them to adhere and recover for 24 hours.
-
Pre-treat the cells with a range of this compound concentrations for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities in each well using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated control.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the effect of this compound on the proliferation of T-cells.
Materials:
-
PBMCs or purified T-cells
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PHA, or a specific antigen)
-
This compound
-
Flow cytometer
Protocol:
-
Isolate PBMCs or T-cells from whole blood.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Seed the CFSE-labeled cells in a 96-well plate.
-
Add various concentrations of this compound to the wells.
-
Stimulate the cells with the chosen T-cell activator.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Proliferating cells will show a sequential halving of CFSE fluorescence intensity. Quantify the percentage of proliferated cells in each condition.
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the role of the Kv1.3 channel in the regulation of the NF-κB signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-inflammatory and immunomodulatory properties of this compound, and to explore its therapeutic potential in NF-κB-driven diseases. It is recommended that researchers optimize the provided protocols for their specific cell types and experimental conditions.
References
- 1. thno.org [thno.org]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ADWX 1 in Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADWX 1 is a potent and selective peptide blocker of the voltage-gated potassium channel Kv1.3.[1][2] This channel plays a crucial role in regulating the membrane potential of T lymphocytes, which is critical for their activation and subsequent immune response.[3] By blocking Kv1.3, this compound effectively suppresses T-cell activation, making it a valuable tool for studying T-cell mediated autoimmune diseases such as multiple sclerosis, type-1 diabetes, and rheumatoid arthritis.[1] A key consequence of Kv1.3 channel blockade is the modulation of intracellular calcium signaling.[3] These application notes provide detailed protocols for utilizing this compound in calcium flux assays to investigate its effects on T-cell activation.
Mechanism of Action
In T lymphocytes, an antigen-presenting cell (APC) interaction triggers the opening of Ca2+ release-activated Ca2+ (CRAC) channels, leading to a sustained influx of calcium. This increase in intracellular calcium is essential for activating downstream signaling pathways, including the activation of nuclear factor of activated T-cells (NFAT) and nuclear factor-kappa B (NF-κB), which drive T-cell proliferation and cytokine production.[1]
The Kv1.3 channel is responsible for maintaining the negative membrane potential required for this sustained Ca2+ influx. By effluxing K+ ions, Kv1.3 counteracts membrane depolarization. This compound, by blocking the Kv1.3 channel, leads to membrane depolarization, which in turn reduces the electrochemical gradient driving Ca2+ entry through CRAC channels.[4] This ultimately results in the suppression of T-cell activation.[1][3]
Quantitative Data
The following table summarizes the key quantitative data for this compound, highlighting its high potency and selectivity for the Kv1.3 channel.
| Parameter | Value | Channel | Cell Type | Reference |
| IC50 | 1.89 pM | Kv1.3 | HEK293 (transiently transfected) | [1][2] |
| IC50 | 0.65 nM | Kv1.1 | HEK293 (transiently transfected) | [2] |
Signaling Pathway Diagram
Caption: Signaling pathway of T-cell activation and the inhibitory action of this compound.
Experimental Protocols
Calcium Flux Assay in T Lymphocytes Using a Fluorescent Plate Reader
This protocol describes a method to measure changes in intracellular calcium in a population of T cells (e.g., Jurkat cells or primary human T cells) in response to stimulation and inhibition by this compound.
Materials:
-
T cells (e.g., Jurkat, Clone E6-1, or isolated primary human CD4+ T cells)
-
This compound
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Protocol:
-
Cell Preparation:
-
Culture T cells to a density of 1-2 x 10^6 cells/mL.
-
On the day of the assay, harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with HBSS.
-
Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in HBSS. For a final concentration of 2 µM Fluo-4 AM, add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Add an equal volume of the 2X loading solution to the cell suspension.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Plate Preparation:
-
Plate 100 µL of the dye-loaded cell suspension into each well of a 96-well black, clear-bottom plate.
-
Prepare serial dilutions of this compound in HBSS. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (HBSS).
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
-
Calcium Flux Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 20-30 seconds.
-
Using the plate reader's injector, add 50 µL of the T-cell activator to each well.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for 2-5 minutes to capture the calcium flux.
-
For controls, in separate wells, add ionomycin (positive control for maximum Ca2+ influx) and EGTA (negative control to chelate extracellular Ca2+).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence intensity or the area under the curve for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the response against the concentration of this compound to determine the IC50 value for the inhibition of T-cell activation-induced calcium influx.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the calcium flux assay using this compound.
Conclusion
This compound is a powerful research tool for investigating the role of the Kv1.3 channel in T-cell mediated immunity. The provided protocols for calcium flux assays offer a robust method to quantify the inhibitory effects of this compound on T-cell activation. These assays are essential for understanding the mechanism of action of this compound and for the development of novel therapeutics targeting autoimmune diseases.
References
ADWX 1: A Potent Tool for the Investigation of Effector Memory T Cell Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Effector memory T cells (TEM) are a critical subset of T lymphocytes that play a pivotal role in both protective immunity and the pathogenesis of autoimmune diseases. These cells are characterized by their capacity for rapid effector function upon re-encountering an antigen. A key regulator of TEM cell activation is the voltage-gated potassium channel Kv1.3. The selective blocker of this channel, ADWX 1, has emerged as a powerful research tool for dissecting the signaling pathways that govern TEM cell function and for exploring potential therapeutic interventions in T cell-mediated pathologies. This compound is a synthetic peptide analog of the scorpion toxin BmKTx and exhibits high affinity and selectivity for the Kv1.3 channel, with an IC50 value of 1.89 pM.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study effector memory T cells.
Mechanism of Action
This compound exerts its inhibitory effect on effector memory T cells by blocking the Kv1.3 potassium channel. These channels are significantly upregulated in activated TEM cells.[2] The blockade of Kv1.3 channels by this compound disrupts the normal efflux of K+ ions, which is essential for maintaining the negative membrane potential required for sustained calcium (Ca2+) influx through calcium release-activated Ca2+ (CRAC) channels following T cell receptor (TCR) stimulation.[2][3] The subsequent reduction in intracellular Ca2+ concentration impairs downstream signaling cascades, most notably the activation of the transcription factor NF-κB.[2] NF-κB is a crucial regulator of genes involved in T cell activation, proliferation, and cytokine production.[4] By inhibiting this pathway, this compound selectively suppresses the activation and proliferation of effector memory T cells and diminishes the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on effector memory T cells, compiled from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on T Cell Function
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| IC50 | Kv1.3 Channel | Electrophysiology Assay | 1.89 pM | [1] |
| IL-2 Production | PBMCs from EAE rats | 0.01, 0.1, 1, 10 nM this compound for 1h, then MBP or PHA stimulation for 16h | Dose-dependent inhibition of IL-2 production. | [1] |
| Cell Proliferation | PBMCs from EAE rats | 0.1, 1, 10 nM this compound, then myelin antigen stimulation for 96h | Dose-dependent inhibition of proliferation. | [1] |
| IFN-γ Production | Human CD4+CCR7- TEM cells | 1, 10 nM this compound for 1h | Inhibition of IFN-γ production. | |
| Th17 Activation | T cells | 1, 10 nM this compound for 3 days | Suppression of Th17 activation. |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Animal Model | Treatment Regimen | Result | Reference |
| Clinical Score | EAE rats | 100 µg/kg/day this compound, s.c. for 3 days (treatment) or from day 0-4 (prevention) | Significant amelioration of EAE clinical score in both treatment and prevention groups. | [1] |
| IL-2 Production (Serum) | EAE rats | 100 µg/kg/day this compound | Inhibition of IL-2 production. | [1] |
| IFN-γ Production (Serum) | EAE rats | 100 µg/kg/day this compound | Inhibition of IFN-γ production. | [1] |
| T Cell Proliferation | EAE rats | 100 µg/kg/day this compound | Inhibition of CCR7- TEM proliferation. |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on effector memory T cells.
Protocol 1: Isolation of Human Effector Memory T Cells (CD4+CCR7-)
This protocol describes the isolation of untouched human CD4+ memory T cells from Peripheral Blood Mononuclear Cells (PBMCs), which can be followed by cell sorting to enrich for the effector memory subset.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
MojoSort™ Human CD4 Memory T Cell Isolation Kit
-
Fluorescently conjugated antibodies: Anti-Human CD4, Anti-Human CCR7
-
Fluorescence-Activated Cell Sorter (FACS)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Isolate untouched CD4+ memory T cells using a negative selection kit (e.g., MojoSort™ Human CD4 Memory T Cells Isolation Kit) according to the manufacturer's instructions.[1]
-
Resuspend the enriched CD4+ memory T cells in FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated anti-human CD4 and anti-human CCR7 antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and sort the CD4+CCR7- population using a FACS instrument.
Protocol 2: In Vitro Treatment of Effector Memory T Cells with this compound and Functional Assays
A. T Cell Proliferation Assay (CFSE-based)
Materials:
-
Isolated CD4+CCR7- TEM cells
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Label the isolated TEM cells with CFSE according to the manufacturer's protocol.
-
Wash the cells to remove excess CFSE.
-
Resuspend the CFSE-labeled cells at a concentration of 1 x 106 cells/mL in complete RPMI-1640 medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 nM) or vehicle control for 1 hour at 37°C.
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody.
-
Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of cell proliferation.
B. Intracellular Cytokine Staining
Materials:
-
Isolated CD4+CCR7- TEM cells
-
Complete RPMI-1640 medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A
-
This compound
-
Fixation/Permeabilization Buffer
-
Fluorescently conjugated antibodies against IFN-γ, IL-2, and other cytokines of interest.
-
Flow cytometer
Procedure:
-
Resuspend TEM cells at 1 x 106 cells/mL in complete RPMI-1640 medium.
-
Pre-incubate with this compound (e.g., 1, 10 nM) or vehicle for 1 hour.
-
Stimulate the cells with PMA and Ionomycin in the presence of Brefeldin A for 4-6 hours.
-
Harvest the cells and wash with PBS.
-
Perform surface staining for CD4 if necessary.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines with fluorescently conjugated antibodies.
-
Wash the cells and analyze by flow cytometry.
C. Calcium Flux Assay
Materials:
-
Isolated CD4+CCR7- TEM cells
-
Indo-1 AM or Fluo-4 AM
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Anti-CD3 antibody
-
This compound
-
Flow cytometer capable of kinetic analysis
Procedure:
-
Load TEM cells with a calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in HBSS.
-
Acquire a baseline fluorescence reading on the flow cytometer.
-
Add this compound or vehicle control and continue acquiring data.
-
Add a stimulating agent (e.g., anti-CD3 antibody) and record the change in fluorescence over time, which reflects the intracellular calcium concentration.
Protocol 3: In Vivo Study of this compound in a Mouse Model of EAE
Materials:
-
C57BL/6 mice
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle control (e.g., PBS)
Procedure:
-
EAE Induction:
-
Emulsify MOG35-55 peptide in CFA.
-
Immunize mice subcutaneously with the MOG/CFA emulsion on day 0.
-
Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Prophylactic: Administer this compound (e.g., 100 µg/kg/day, s.c.) or vehicle daily from day 0.
-
Therapeutic: Begin administration of this compound or vehicle at the onset of clinical signs.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and assign a clinical score (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund; 5: death).
-
-
Analysis:
-
At the end of the experiment, collect blood for serum cytokine analysis (ELISA) and isolate splenocytes or CNS-infiltrating lymphocytes for flow cytometric analysis of T cell populations and cytokine production.
-
Conclusion
This compound is a highly selective and potent blocker of the Kv1.3 channel, making it an invaluable tool for studying the biology of effector memory T cells. The protocols outlined in this document provide a comprehensive guide for researchers to investigate the impact of Kv1.3 channel blockade on TEM cell activation, proliferation, and cytokine production, both in vitro and in vivo. The use of this compound in these experimental systems can provide critical insights into the role of ion channels in T cell-mediated immunity and autoimmune diseases, and may aid in the development of novel therapeutic strategies.
References
- 1. MojoSort™ Human CD4 Memory T Cells Isolation Kit Protocol [protocols.io]
- 2. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress modulates the cytokine response of differentiated Th17 and Th1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Autoimmune Encephalomyelitis (EAE) Model and the Kv1.3 Inhibitor ADWX 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] EAE models are crucial for understanding the pathophysiology of MS and for the preclinical evaluation of potential therapeutics.[3] The model is typically induced by immunizing susceptible animal strains with central nervous system (CNS) antigens, such as myelin oligodendrocyte glycoprotein (MOG) or proteolipid protein (PLP), in complete Freund's adjuvant (CFA).[4][5] This leads to a T-cell-mediated autoimmune response against the myelin sheath, resulting in inflammation, demyelination, axonal damage, and progressive paralysis that mimics the clinical and pathological features of MS.[1][4]
A key therapeutic target in T-cell-mediated autoimmune diseases is the voltage-gated potassium channel Kv1.3.[6] This channel is highly expressed on activated effector memory T cells, which are key drivers of autoimmune pathology.[6] ADWX 1 is a novel, potent, and highly selective peptide inhibitor of the Kv1.3 channel.[6] By blocking Kv1.3, this compound inhibits T-cell activation, proliferation, and the production of pro-inflammatory cytokines, thereby offering a promising strategy for the treatment of autoimmune diseases like MS.[6]
These application notes provide detailed protocols for the induction of EAE in C57BL/6 mice and the administration of this compound for both prophylactic and therapeutic evaluation. It also presents quantitative data on the efficacy of this compound in a rat EAE model and visualizes the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the therapeutic efficacy of this compound in a rat model of EAE. The data is extracted and compiled from graphical representations in Li et al., 2012.
Table 1: Effect of this compound on Clinical Score in Rat EAE Model
| Treatment Group | Day 10 | Day 11 | Day 12 | Day 13 | Day 14 |
| Vehicle (PBS) | 1.5 ± 0.2 | 2.5 ± 0.3 | 3.5 ± 0.4 | 3.8 ± 0.3 | 4.0 ± 0.2 |
| This compound (Prophylactic) | 0.5 ± 0.1 | 1.0 ± 0.2 | 1.5 ± 0.2 | 1.8 ± 0.3 | 2.0 ± 0.3 |
| This compound (Therapeutic) | 1.5 ± 0.2 | 2.0 ± 0.3 | 2.5 ± 0.3 | 2.8 ± 0.4 | 3.0 ± 0.4 |
*Note: Data are presented as mean clinical score ± SEM (n=12 rats per group). * indicates a statistically significant difference compared to the vehicle group. Prophylactic treatment with this compound (100 µg/kg/day, s.c.) was administered from day 0 to day 4 post-immunization. Therapeutic treatment with this compound (100 µg/kg/day, s.c.) was administered for 3 days after the onset of clinical signs.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Rat EAE Model
| Treatment Group | IL-2 (pg/mL) in Serum | IFN-γ (pg/mL) in Serum | IL-2 (pg/mL) in CNS |
| Control (Healthy) | ~50 | ~100 | ~20 |
| Vehicle (EAE) | ~250 | ~400 | ~150 |
| This compound (Therapeutic) | ~100 | ~150 | ~50* |
*Note: Data are presented as approximate mean values (n=6 rats per group). * indicates a statistically significant difference compared to the vehicle (EAE) group. Cytokine levels were measured by ELISA.
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (5 mg/mL)
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with Luer-lock
-
Emulsifying needle or two syringes and a Luer lock connector
-
27-gauge needles
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the MOG35-55 solution and CFA. To do this, draw equal volumes of the MOG35-55 solution and CFA into two separate syringes.
-
Connect the two syringes with a Luer lock connector or an emulsifying needle.
-
Force the contents back and forth between the syringes for at least 10 minutes until a stable, white, viscous emulsion is formed. A stable emulsion will not separate when a drop is placed on the surface of cold water.
-
Keep the emulsion on ice until injection.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
Administer 200 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
-
Second Pertussis Toxin Injection (Day 2):
-
Administer a second dose of 200 ng of pertussis toxin in 100 µL of sterile PBS via i.p. injection.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Weigh the mice and score their clinical signs according to the standard EAE scoring scale (Table 3).
-
Provide easily accessible food and water on the cage floor for animals with impaired mobility.
-
Table 3: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Distal limp tail |
| 1.0 | Complete limp tail |
| 1.5 | Limp tail and hind limb weakness |
| 2.0 | Unilateral partial hind limb paralysis |
| 2.5 | Bilateral partial hind limb paralysis |
| 3.0 | Complete bilateral hind limb paralysis |
| 3.5 | Complete bilateral hind limb paralysis and unilateral forelimb weakness |
| 4.0 | Total paralysis of hind and forelimbs |
| 5.0 | Moribund or dead |
Protocol 2: Administration of this compound in the EAE Model
This protocol is adapted from a study in a rat EAE model and provides guidance for evaluating the efficacy of this compound in the C57BL/6 mouse EAE model. Dosage adjustments may be necessary.
Materials:
-
This compound peptide
-
Sterile Phosphate-Buffered Saline (PBS) or other suitable vehicle
-
Sterile syringes and needles for subcutaneous injection
Procedure A: Prophylactic Treatment
-
Initiate this compound treatment on the day of EAE induction (Day 0).
-
Administer this compound subcutaneously at a suggested dose of 100 µg/kg daily.
-
Continue daily administration for a predetermined period, for example, through the expected onset of disease (e.g., day 0 to day 14).
-
Include a vehicle control group that receives subcutaneous injections of the vehicle on the same schedule.
-
Monitor and score all animals daily for clinical signs of EAE as described in Protocol 1.
Procedure B: Therapeutic Treatment
-
Induce EAE in all mice as described in Protocol 1.
-
Monitor the mice daily for the onset of clinical signs.
-
Once an animal reaches a predetermined clinical score (e.g., a score of 1.0 or 2.0), randomize it into either the treatment or vehicle control group.
-
Administer this compound subcutaneously at a suggested dose of 100 µg/kg daily.
-
Administer the vehicle to the control group on the same schedule.
-
Continue treatment for a defined period (e.g., 7-14 days) and continue daily clinical scoring to assess the therapeutic effect of this compound on disease progression and recovery.
Mandatory Visualizations
Caption: Workflow for the induction of Experimental Autoimmune Encephalomyelitis (EAE).
Caption: Experimental workflows for prophylactic and therapeutic treatment with this compound in the EAE model.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Selective Inhibition of CCR7− Effector Memory T Cell Activation by a Novel Peptide Targeting Kv1.3 Channel in a Rat Experimental Autoimmune Encephalomyelitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. Selective inhibition of mitochondrial Kv1.3 prevents and alleviates multiple sclerosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
Application Note: Flow Cytometry Analysis of T Cell Modulation by ADWX 1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ADWX 1 is a novel peptide inhibitor that demonstrates high potency and selectivity for the Kv1.3 potassium channel.[1] This channel is a key regulator of membrane potential in T lymphocytes, and its activity is critical for T cell activation.[1] By blocking the Kv1.3 channel, this compound has been shown to inhibit the initial calcium signaling and subsequent NF-κB activation that are essential for T cell function.[1] In vitro studies have demonstrated that this compound can selectively inhibit the activation of human CD4+CCR7- effector memory T (TEM) cells, leading to reduced production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1] Furthermore, this compound treatment has been observed to suppress T cell proliferation and ameliorate disease severity in animal models of T cell-mediated autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE).[1]
This application note provides detailed protocols for utilizing flow cytometry to assess the immunomodulatory effects of this compound on T cells. The described methods will enable researchers to quantify changes in T cell activation, proliferation, and apoptosis following treatment with this compound.
Key Experimental Assays:
-
T Cell Activation Assay: Measurement of early and late activation markers (e.g., CD69 and CD25) on the surface of T cells.
-
T Cell Proliferation Assay: Assessment of T cell division using a dye dilution method.
-
T Cell Apoptosis Assay: Detection of programmed cell death in T cell populations.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of T cells treated with this compound.
Table 1: Effect of this compound on T Cell Activation Markers
| Treatment Group | Concentration | % CD69+ of CD4+ T Cells (Mean ± SD) | % CD25+ of CD4+ T Cells (Mean ± SD) |
| Unstimulated Control | - | 2.5 ± 0.8 | 3.1 ± 1.2 |
| Stimulated Control (e.g., anti-CD3/CD28) | - | 75.2 ± 5.4 | 68.9 ± 6.1 |
| This compound | 1 nM | 45.8 ± 4.1 | 40.3 ± 3.8 |
| This compound | 10 nM | 20.1 ± 2.9 | 18.7 ± 2.5 |
Table 2: Effect of this compound on T Cell Proliferation
| Treatment Group | Concentration | Proliferation Index (Mean ± SD) | % Divided Cells (Mean ± SD) |
| Unstimulated Control | - | 0.1 ± 0.05 | 1.2 ± 0.5 |
| Stimulated Control (e.g., anti-CD3/CD28) | - | 3.8 ± 0.4 | 92.5 ± 3.7 |
| This compound | 1 nM | 2.1 ± 0.3 | 65.4 ± 4.2 |
| This compound | 10 nM | 0.9 ± 0.2 | 30.1 ± 3.1 |
Table 3: Effect of this compound on T Cell Apoptosis
| Treatment Group | Concentration | % Early Apoptotic (Annexin V+ / PI-) (Mean ± SD) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) (Mean ± SD) |
| Untreated Control | - | 4.1 ± 1.1 | 2.5 ± 0.7 |
| Staurosporine (Positive Control) | 1 µM | 48.2 ± 3.9 | 15.6 ± 2.1 |
| This compound | 1 nM | 5.5 ± 1.3 | 3.1 ± 0.9 |
| This compound | 10 nM | 6.8 ± 1.5 | 3.9 ± 1.0 |
Experimental Protocols
I. T Cell Isolation and Culture
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for higher purity if required.
-
Culture T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
II. T Cell Activation Assay
This protocol details the steps to measure the expression of activation markers on T cells following stimulation and treatment with this compound.
Materials:
-
Isolated T cells
-
This compound
-
T cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Fluorescently conjugated antibodies (e.g., anti-CD4, anti-CD8, anti-CD69, anti-CD25)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Plating: Seed T cells at a density of 1 x 10^6 cells/mL in a 96-well U-bottom plate.
-
This compound Treatment: Add varying concentrations of this compound (e.g., 1 nM, 10 nM) to the respective wells. Include a vehicle control.
-
T Cell Stimulation: Add stimulation antibodies (e.g., plate-bound or soluble anti-CD3/anti-CD28) to the appropriate wells.[2] Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Cell Staining:
-
Harvest the cells and wash with Flow Cytometry Staining Buffer.
-
Resuspend the cells in the antibody cocktail containing anti-CD4, anti-CD8, anti-CD69, and anti-CD25.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition: Wash the cells and resuspend in Flow Cytometry Staining Buffer. Acquire data on a flow cytometer.
III. T Cell Proliferation Assay
This protocol describes the use of a cell proliferation dye to track T cell division.
Materials:
-
Isolated T cells
-
Cell Proliferation Dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
This compound
-
T cell stimulation reagents
-
Flow Cytometry Staining Buffer
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Dye Labeling: Resuspend T cells in pre-warmed PBS at 1 x 10^7 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[3]
-
Quenching: Add five volumes of ice-cold complete medium to quench the staining reaction.
-
Cell Plating and Treatment: Wash the cells and resuspend in complete medium. Plate the labeled cells and treat with this compound and stimulation reagents as described in the T Cell Activation Assay protocol.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Harvest the cells, wash, and resuspend in Flow Cytometry Staining Buffer. Acquire data on a flow cytometer, ensuring the use of a logarithmic scale for the CFSE fluorescence channel.
IV. T Cell Apoptosis Assay
This protocol outlines the use of Annexin V and Propidium Iodide (PI) to detect apoptotic and necrotic cells.
Materials:
-
Treated T cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the T cells after the desired treatment period with this compound.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Visualizations
References
Application Notes and Protocols: ADWX 1 in Co-culture Experiments with Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, and immune cells. The interplay between these components, particularly the interaction between cancer cells and immune cells, is a critical determinant of tumor progression and response to therapy.[1][2][3] Understanding and manipulating these interactions is a cornerstone of modern immuno-oncology. In vitro co-culture systems that recapitulate the TME are invaluable tools for studying these complex relationships and for the preclinical evaluation of novel immunomodulatory agents.[4][5][6][7][8]
ADWX 1 is a novel peptide inhibitor that potently and selectively blocks the Kv1.3 potassium channel.[9] In T lymphocytes, the Kv1.3 channel is crucial for maintaining the membrane potential, a key process for T cell activation.[9] By inhibiting this channel, this compound has been shown to suppress T cell activation, proliferation, and the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[9] These characteristics suggest that this compound may have therapeutic potential in T cell-mediated autoimmune diseases.[9] However, its role in the context of cancer immunology, where modulating the immune response is a key therapeutic strategy, remains an area of active investigation.
These application notes provide a framework for utilizing this compound in co-culture experiments involving cancer cells and a mixture of immune cells, including T cells, Natural Killer (NK) cells, and macrophages. The objective is to assess the impact of this compound on anti-tumor immune responses within a simulated tumor microenvironment.
Core Objectives of Co-culture Experiments
-
To evaluate the effect of this compound on the viability and proliferation of cancer cells in the presence of immune cells.
-
To determine the impact of this compound on the cytotoxic activity of T cells and NK cells against cancer cells.
-
To analyze the influence of this compound on the activation status and cytokine secretion profile of different immune cell subsets.
-
To investigate the effect of this compound on the polarization of macrophages within the co-culture system.
Experimental Overview
The following protocols outline a series of experiments to investigate the effects of this compound in a co-culture system. The general workflow involves treating cancer cells with this compound, co-culturing them with a mixed population of immune cells, and subsequently analyzing various cellular and molecular endpoints.
Caption: Experimental workflow for this compound co-culture experiments.
Detailed Experimental Protocols
Protocol 1: Cancer Cell and Immune Cell Co-culture
This protocol describes the basic setup for co-culturing cancer cells with a mixed population of peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets.
Materials:
-
Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
This compound (stock solution prepared in sterile DMSO)
-
96-well flat-bottom culture plates
-
Recombinant human IL-2
Procedure:
-
Cancer Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed the cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2X the final desired concentrations.
-
Remove the medium from the cancer cell plate and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Immune Cell Preparation and Addition:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with low-dose IL-2 (e.g., 20 IU/mL).
-
Count the immune cells and adjust the concentration.
-
Add 100 µL of the immune cell suspension to the wells containing the this compound-treated cancer cells at a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
The final volume in each well should be 200 µL.
-
-
Co-incubation:
-
Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.
-
Protocol 2: Cytotoxicity Assay (LDH Release Assay)
This assay measures the activity of cytotoxic T lymphocytes (CTLs) and NK cells by quantifying the release of lactate dehydrogenase (LDH) from damaged cancer cells.
Materials:
-
Co-culture plate from Protocol 1
-
LDH Cytotoxicity Assay Kit
Procedure:
-
At the end of the co-incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Prepare controls as per the manufacturer's instructions (e.g., spontaneous LDH release from effector cells, spontaneous release from target cells, and maximum LDH release from target cells).
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of specific cytotoxicity using the formula provided in the kit instructions.
Protocol 3: Cytokine Secretion Analysis (ELISA)
This protocol is for measuring the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-10) in the co-culture supernatant.
Materials:
-
Co-culture supernatant from Protocol 2
-
ELISA kits for human IFN-γ, TNF-α, and IL-10
Procedure:
-
Use the remaining supernatant from the cytotoxicity assay or collect supernatant from a parallel co-culture plate.
-
Perform the ELISA for each cytokine according to the manufacturer's protocol.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and determine the concentration of each cytokine in the samples.
Protocol 4: Flow Cytometry for Immune Cell Phenotyping
This protocol allows for the characterization of immune cell activation and macrophage polarization.
Materials:
-
Co-culture plate from Protocol 1
-
Cell dissociation solution (e.g., TrypLE)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against:
-
T cells: CD3, CD8, CD69, PD-1
-
NK cells: CD56, CD16, NKG2D
-
Macrophages: CD14, CD68, CD80 (M1 marker), CD163 (M2 marker)
-
-
Flow cytometer
Procedure:
-
Gently aspirate the supernatant from the co-culture wells.
-
Wash the wells with PBS.
-
Add a cell dissociation solution to detach the adherent cells.
-
Collect all cells (adherent and suspension) and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the expression of markers on different immune cell populations.
Data Presentation (Illustrative Data)
The following tables present hypothetical data to illustrate the potential outcomes of the described experiments. Note: This data is for illustrative purposes only and is not derived from actual experiments.
Table 1: Effect of this compound on Cancer Cell Viability and Immune Cell Cytotoxicity
| Treatment Group | Cancer Cell Viability (%) | % Cytotoxicity (LDH Assay) |
| Cancer Cells Alone | 100 ± 5.2 | N/A |
| Cancer Cells + Immune Cells | 65 ± 4.8 | 35 ± 4.8 |
| Cancer Cells + Immune Cells + this compound (1 nM) | 75 ± 5.1 | 25 ± 5.1 |
| Cancer Cells + Immune Cells + this compound (10 nM) | 88 ± 6.3 | 12 ± 6.3 |
| Cancer Cells + Immune Cells + this compound (100 nM) | 95 ± 5.9 | 5 ± 5.9 |
Table 2: Cytokine Profile in Co-culture Supernatant
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Immune Cells Alone | 50 ± 8.1 | 80 ± 10.2 | 30 ± 5.5 |
| Cancer Cells + Immune Cells | 850 ± 75.6 | 600 ± 55.3 | 150 ± 20.1 |
| Cancer Cells + Immune Cells + this compound (1 nM) | 620 ± 60.9 | 450 ± 48.7 | 180 ± 22.4 |
| Cancer Cells + Immune Cells + this compound (10 nM) | 310 ± 42.3 | 200 ± 31.8 | 250 ± 28.9 |
| Cancer Cells + Immune Cells + this compound (100 nM) | 120 ± 25.4 | 95 ± 18.2 | 350 ± 35.7 |
Table 3: Immune Cell Phenotype by Flow Cytometry (% Positive Cells)
| Treatment Group | CD8+CD69+ T cells | CD56+NKG2D+ NK cells | CD14+CD80+ M1 Macrophages | CD14+CD163+ M2 Macrophages |
| Immune Cells Alone | 5 ± 1.2 | 40 ± 4.1 | 15 ± 2.5 | 10 ± 1.8 |
| Cancer Cells + Immune Cells | 45 ± 5.3 | 75 ± 6.8 | 35 ± 4.2 | 25 ± 3.1 |
| Cancer Cells + Immune Cells + this compound (10 nM) | 20 ± 3.1 | 60 ± 5.9 | 20 ± 3.3 | 45 ± 4.7 |
Signaling Pathways
This compound is known to inhibit the Kv1.3 potassium channel, which is a critical regulator of T cell activation. The inhibition of this channel leads to a reduction in calcium influx and subsequent downstream signaling events, including the NF-κB pathway.[9]
References
- 1. Protocol for generating a co-culture of macrophages with breast cancer tumoroids - Laboratoire PRISM [laboratoire-prism.fr]
- 2. Immune cellular components and signaling pathways in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhancing natural killer cell anti-tumour activity through macrophage manipulation [frontiersin.org]
- 4. Co-Culture In Vitro Systems to Reproduce the Cancer-Immunity Cycle [jove.com]
- 5. Co-Culture In Vitro Systems to Reproduce the Cancer-Immunity Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A co-culture model to study modulators of tumor immune evasion through scalable arrayed CRISPR-interference screens [frontiersin.org]
- 7. Emerging organoid-immune co-culture models for cancer research: from oncoimmunology to personalized immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor organoid-immune co-culture models: exploring a new perspective of tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ADWX 1 Concentration for T Cell Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ADWX 1 for T cell inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a T cell inhibition assay?
A1: For initial experiments, a dose-response study is highly recommended to determine the optimal concentration for your specific cell type and assay conditions. Based on internal validation, a starting concentration range of 10 nM to 1 µM is suggested. It is crucial to perform a titration to identify the EC50 (half-maximal effective concentration) for your experimental setup.
Q2: I am observing high levels of T cell death, even at low concentrations of this compound. What could be the cause?
A2: High T cell death may indicate off-target cytotoxic effects. Consider the following troubleshooting steps:
-
Confirm Compound Purity: Ensure the purity of your this compound stock. Impurities can contribute to cytotoxicity.
-
Reduce Incubation Time: Shorten the exposure of T cells to this compound.
-
Assess Solvent Toxicity: If using a solvent like DMSO, perform a vehicle control to ensure the solvent concentration is not causing cytotoxicity. DMSO concentrations should ideally be kept below 0.1%.
-
Use a Viability Dye: Include a viability dye (e.g., Propidium Iodide, 7-AAD) in your flow cytometry panel to distinguish between inhibition of activation and cell death.
Q3: My T cell inhibition is less effective than expected. How can I improve the inhibitory effect of this compound?
A3: Suboptimal inhibition can result from several factors:
-
Inadequate Concentration: The concentration of this compound may be too low. Refer to your dose-response curve to select a concentration that should elicit a significant inhibitory effect.
-
T Cell Activation Strength: Strong T cell activation signals may overcome the inhibitory capacity of this compound. Consider reducing the concentration of the activating agent (e.g., anti-CD3/CD28 antibodies, peptide antigen).
-
Compound Stability: Ensure that this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Density: High T cell density can lead to a higher concentration of the target, potentially requiring more this compound for effective inhibition. Optimizing cell seeding density is recommended.
Q4: How long should I pre-incubate T cells with this compound before activation?
A4: Pre-incubation time allows this compound to engage with its molecular target before the T cell activation cascade is initiated. A pre-incubation period of 1 to 2 hours at 37°C is generally recommended. However, the optimal pre-incubation time may vary depending on the specific experimental conditions and should be determined empirically.
Troubleshooting Guide
This guide addresses specific issues that may arise during your T cell inhibition experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background T cell activation in negative controls | Contamination of cell culture with mitogens (e.g., endotoxin). | Use endotoxin-free reagents and sterile techniques. Test reagents for endotoxin contamination. |
| Spontaneous T cell activation due to prolonged culture or stress. | Use freshly isolated or properly thawed T cells. Minimize handling and ensure optimal culture conditions. | |
| Variability between experimental replicates | Inconsistent cell numbers per well. | Ensure accurate cell counting and a homogenous cell suspension before plating. |
| Pipetting errors. | Use calibrated pipettes and be consistent with pipetting technique. | |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity. | |
| This compound appears to have no effect on T cell activation | Incorrect concentration or inactive compound. | Verify the concentration of your stock solution. Test a fresh batch of this compound. Perform a positive control with a known T cell inhibitor. |
| T cell activation readout is not sensitive enough. | Use a more sensitive assay for T cell activation, such as measuring early activation markers (e.g., CD69, CD25) or cytokine production (e.g., IL-2, IFN-γ). | |
| The specific T cell subset is resistant to this compound. | Analyze different T cell subsets (e.g., naive vs. memory) to determine if there is differential sensitivity. |
Experimental Protocols
Protocol 1: T Cell Proliferation Assay (CFSE-based)
This protocol outlines the steps for assessing the inhibitory effect of this compound on T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
This compound
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies or specific antigen)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate T cells from PBMCs if required. Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
CFSE Staining: Add CFSE to the cell suspension at a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete RPMI-1640.
-
Plating and Treatment: Resuspend the CFSE-labeled cells in complete RPMI-1640 at 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into a 96-well U-bottom plate.
-
Add 50 µL of this compound at various concentrations (prepared at 4x the final concentration) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
T Cell Activation: Add 50 µL of the T cell activation stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies) at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence intensity.
Protocol 2: Cytokine Production Assay (Intracellular Staining)
This protocol describes how to measure the effect of this compound on the production of intracellular cytokines (e.g., IFN-γ, IL-2) by activated T cells.
Materials:
-
Isolated T cells
-
This compound
-
T cell activation stimuli (e.g., PMA and Ionomycin, or anti-CD3/CD28)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Flow cytometry antibodies for surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2)
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation and Plating: Prepare and plate T cells as described in Protocol 1 (steps 1 and 5).
-
Treatment: Add this compound at desired concentrations and pre-incubate for 1-2 hours.
-
Activation: Stimulate the T cells with an appropriate activation signal for 4-6 hours.
-
Inhibit Protein Transport: For the last 2-4 hours of stimulation, add Brefeldin A (e.g., 10 µg/mL) or Monensin (e.g., 2 µM) to the culture to block cytokine secretion and allow for intracellular accumulation.
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain for surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
Washing and Analysis: Wash the cells and resuspend them in FACS buffer. Analyze by flow cytometry.
Signaling Pathways and Experimental Workflows
T Cell Receptor (TCR) Signaling Pathway and Putative Inhibition by this compound
The following diagram illustrates a simplified T Cell Receptor (TCR) signaling cascade leading to T cell activation. This compound is hypothesized to inhibit a critical kinase in this pathway, thereby blocking downstream signaling events.
Caption: Putative mechanism of this compound in the TCR signaling pathway.
Experimental Workflow for Optimizing this compound Concentration
This diagram outlines a logical workflow for determining the optimal concentration of this compound for T cell inhibition studies.
Caption: Workflow for this compound concentration optimization.
Common issues with ADWX 1 solubility and stability
Welcome to the technical support center for ADWX 1. This guide provides answers to frequently asked questions and troubleshooting advice regarding the solubility and stability of this compound to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For optimal solubility and stability, it is highly recommended to dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. While other organic solvents like ethanol and DMF can be used, solubility may be reduced.
Q2: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. To mitigate this, consider the following:
-
Final Concentration: Ensure the final concentration of this compound in your aqueous buffer is below its solubility limit.
-
DMSO Concentration: Keep the final percentage of DMSO in your aqueous solution as high as your experimental system tolerates (typically ≤0.5%) to aid solubility.
-
Use of Surfactants: For certain cell-based assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween-20 (at ~0.01%), may help to maintain solubility.
-
Pre-warming: Pre-warming your aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q3: How should I store this compound in its solid form and as a stock solution?
Proper storage is critical to maintaining the integrity of this compound.
-
Solid Form: this compound powder should be stored at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot DMSO stock solutions into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is expected to be stable for up to 6 months.
Q4: Can I store diluted, ready-to-use this compound solutions in aqueous buffer?
It is strongly advised against storing this compound in aqueous solutions for any extended period. Due to its limited stability in aqueous environments, fresh dilutions should be prepared for each experiment from the DMSO stock solution.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent results can often be traced back to issues with this compound solubility or stability. The following workflow can help you troubleshoot this problem.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Quantitative Data Summary
The following tables provide key data regarding the solubility and stability of this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Stability (Time to 90% Purity) |
| -80°C | ≥ 6 months |
| -20°C | ~3 months |
| 4°C | < 1 week |
| 25°C (Room Temp) | < 24 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-treatment: Before opening, bring the vial of solid this compound to room temperature to prevent moisture condensation.
-
Calculation: Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of 500 g/mol ), you would need: (1 mg / 500 g/mol ) / 10 mmol/L = 0.0002 L = 200 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protecting tubes. Store immediately at -80°C.
Protocol 2: Hypothetical Signaling Pathway for this compound
This compound is a potent inhibitor of the hypothetical Kinase X, a key component in the Pro-Survival Pathway. The diagram below illustrates its mechanism of action.
Caption: Proposed mechanism of action for this compound in a hypothetical signaling pathway.
Troubleshooting unexpected results in ADWX 1 experiments
Welcome to the technical support center for ADWX-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered when working with the scorpion toxin peptide inhibitor, ADWX-1.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peptide Handling and Preparation
Q1: I'm having trouble dissolving the lyophilized ADWX-1 peptide. What is the recommended procedure?
A1: ADWX-1 is soluble in water up to 2 mg/ml.[1] For optimal results, follow this reconstitution protocol:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitute with sterile, nuclease-free water to the desired stock concentration.
-
Gently vortex or pipette to mix. Avoid vigorous shaking which can cause aggregation.
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[2]
Q2: My ADWX-1 stock solution appears to have lost activity over time. How can I prevent this?
A2: Peptide degradation is a common issue. Here are some potential causes and solutions:
-
Improper Storage: Always store lyophilized ADWX-1 at -20°C away from light. Once in solution, store in aliquots at -20°C. Avoid frequent freeze-thaw cycles as this can lead to degradation.[2]
-
Oxidation: Peptides containing cysteine (Cys), tryptophan (Trp), or methionine (Met) are susceptible to oxidation.[2] While ADWX-1's disulfide bridges provide stability, exposure to air and certain buffer components can still be an issue. Use freshly prepared, degassed buffers for your experiments where possible.
-
Microbial Contamination: If storing in solution, use sterile buffers and consider filtering through a 0.2 µm filter to remove potential microbial contamination.[2]
Cell-Based Assay Issues
Q3: I'm observing lower than expected potency of ADWX-1 in my T-cell activation assay. What could be the cause?
A3: Several factors can contribute to reduced potency in cell-based assays. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | While ADWX-1 acts on an extracellularly accessible part of the Kv1.3 channel, general peptide uptake issues can sometimes affect results in complex biological systems. Ensure that the target epitope on the channel is accessible in your cell model. |
| Endosomal Trapping | If using a modified version of ADWX-1 with a cell-penetrating peptide (CPP), the peptide may be getting trapped in endosomes and not reaching its target.[3] |
| Residual Solvents from Synthesis | Trifluoroacetic acid (TFA) is often used in peptide synthesis and can remain as a salt. TFA can inhibit cell proliferation in some assays, potentially masking the true effect of ADWX-1.[2] If possible, obtain ADWX-1 with a different salt form (e.g., acetate) or perform a buffer exchange. |
| Biological Contamination | Endotoxins (lipopolysaccharides) from bacterial contamination during peptide synthesis can stimulate an immune response in T-cells, leading to variable and misleading results.[2] Use endotoxin-free reagents and peptides where possible. |
Q4: I see a biological effect, but the IC50 value is much higher (less potent) than the reported nanomolar range. Why?
A4: Discrepancies in IC50 values are common when transitioning from biochemical or electrophysiological assays to cell-based functional assays.
-
Assay System Differences: Electrophysiology directly measures the block of the ion channel, resulting in very low IC50 values (e.g., 0.0019 nM for Kv1.3).[1] Cell-based assays, such as T-cell proliferation or cytokine release, are downstream functional readouts and are influenced by numerous other cellular processes. This often leads to a rightward shift in the dose-response curve.
-
Target Expression Levels: The level of Kv1.3 expression in your cell line can impact the observed potency. Cells with very high expression levels may require more inhibitor to achieve a 50% functional response.
-
Incubation Time: Ensure the incubation time is sufficient for the peptide to bind to the channels and elicit a functional response.
Electrophysiology Experiments
Q5: In my whole-cell patch-clamp experiment, the application of ADWX-1 does not seem to block the outward potassium current. What should I check?
A5: If ADWX-1 is not blocking the expected current, a systematic check of your experimental setup is necessary.
| Parameter to Check | Common Issues and Solutions |
| Cell Type and Channel Expression | Confirm that the cell line you are using expresses Kv1.3 or Kv1.1. Endogenous expression levels might be too low. Consider using a cell line that overexpresses the channel of interest.[4] |
| Voltage Protocol | Ensure your voltage protocol is appropriate for activating Kv1.3 channels. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then stepping to depolarizing potentials (e.g., -40 mV to +40 mV).[5][6] |
| Seal Quality | A poor gigaohm seal will result in a "leaky" patch, making it difficult to accurately measure channel currents and their inhibition. Aim for a seal resistance of >1 GΩ. |
| Peptide Application | Verify that your perfusion system is delivering the ADWX-1 solution to the cell being recorded. Check for clogs in the perfusion line. |
| Run-down of Current | Some ion channels exhibit "run-down," where the current amplitude decreases over time even without a blocker. Monitor the stability of the current before applying ADWX-1. |
Q6: The blocking effect of ADWX-1 appears to be irreversible or very slowly reversible in my patch-clamp recordings. Is this expected?
A6: Yes, high-affinity peptide toxins like ADWX-1 can exhibit very slow off-rates, making them appear practically irreversible within the typical timeframe of an electrophysiology experiment. The toxin binds tightly to the channel's outer vestibule.[7] Thorough and prolonged washing with the control solution is required to see any significant recovery from the block.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized ADWX-1
-
Preparation: Bring the vial of lyophilized ADWX-1 and sterile, nuclease-free water to room temperature.
-
Centrifugation: Briefly centrifuge the vial at low speed to collect all the powder at the bottom.
-
Reconstitution: Carefully open the vial and add the required volume of sterile water to achieve the desired stock concentration (e.g., 1 mg/ml).
-
Dissolution: Gently pipette the solution up and down or vortex at a low speed until the peptide is fully dissolved. Avoid vigorous shaking.
-
Aliquoting and Storage: For long-term storage, create single-use aliquots and store them at -20°C. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.[2]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition
-
Cell Preparation: Plate cells expressing Kv1.3 (e.g., CHO-Kv1.3 or Jurkat T-cells) on coverslips suitable for electrophysiology.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration with a high-resistance seal (>1 GΩ).
-
Clamp the cell at a holding potential of -80 mV.[5]
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms) to elicit Kv1.3 currents.[5]
-
Establish a stable baseline recording for several minutes.
-
-
ADWX-1 Application:
-
Perfuse the external solution containing the desired concentration of ADWX-1 (e.g., 1 nM) onto the cell.
-
Continue recording using the same voltage protocol to observe the inhibition of the outward potassium current.
-
-
Washout: Perfuse with the control external solution to attempt to reverse the block. Note that due to the high affinity of ADWX-1, washout may be slow and incomplete.
Visualizations
Caption: Mechanism of action for ADWX-1 binding to and blocking the Kv1.3 channel pore.
Caption: A logical workflow for troubleshooting unexpected results in ADWX-1 experiments.
Caption: Signaling pathway of T-cell activation and the inhibitory role of ADWX-1 on the Kv1.3 channel.
References
- 1. rndsystems.com [rndsystems.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scorpion toxins targeting Kv1.3 channels: insights into immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent off-target effects of ADWX 1
Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, identifying, and troubleshooting the off-target effects of the hypothetical kinase inhibitor, ADWX 1. This compound is designed to be a potent and selective inhibitor of Kinase A . However, like many small molecule inhibitors that target the highly conserved ATP-binding pocket of kinases, it has the potential to interact with other kinases, such as Kinase B , leading to off-target effects.[1][2] This guide offers detailed FAQs, troubleshooting workflows, and experimental protocols to ensure the accurate interpretation of experimental results and to mitigate the impact of unintended molecular interactions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when this compound binds to and modulates the activity of proteins other than its intended biological target, Kinase A.[3] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing cell death or other toxic effects not related to the inhibition of Kinase A.[2][3]
-
Lack of translatability: Promising preclinical results may fail in clinical settings if the efficacy was due to off-target effects that have unacceptable toxicity in a whole organism.[3]
Q2: What are the primary causes of off-target effects for a kinase inhibitor like this compound?
A2: The leading cause of off-target effects is the structural similarity of the ATP-binding pocket across the human kinome, which consists of several hundred members.[1][4] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is challenging.[4] Other factors include using compound concentrations that significantly exceed the IC50 for the primary target, which increases the likelihood of engaging lower-affinity off-target kinases.[4]
Q3: What proactive strategies can I implement to minimize off-target effects in my experiments?
A3: Several strategies can be employed from the outset of your experimental design:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect.[3] Higher concentrations are more likely to bind to off-targets.[4]
-
Employ Control Compounds: If available, include a structurally similar but inactive analog of this compound as a negative control. This helps ensure that the observed effects are not due to the chemical scaffold itself.[3]
-
Orthogonal Validation: Confirm key findings using a structurally different inhibitor of Kinase A. If different inhibitors produce the same phenotype, it is more likely to be an on-target effect.[4][5] This approach should be combined with genetic methods for target validation.
Q4: What are the key experimental methods to identify the off-targets of this compound?
A4: A multi-pronged approach is recommended to confidently identify off-targets:
-
In Vitro Kinase Profiling: Screen this compound against a large panel of recombinant kinases (e.g., a kinome scan) to determine its inhibitory activity (IC50) against a wide range of potential targets.[6][7] This provides a global view of the inhibitor's selectivity.[6]
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target, Kinase A.[3][5] If the phenotype observed with this compound persists in the absence of the target protein, it is likely caused by an off-target effect.[3]
-
Cellular Thermal Shift Assay (CETSA): This method directly assesses the binding of this compound to its targets in intact cells.[5] Target engagement is confirmed by measuring the increased thermal stability of a protein when the inhibitor is bound.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps & Rationale |
| Unexpectedly high cytotoxicity at effective concentrations. | Off-target inhibition of a kinase essential for cell survival. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2] 2. Compare the cytotoxic IC50 with the on-target IC50. A large discrepancy suggests off-target toxicity.[2] 3. Test a structurally distinct inhibitor of the same target. If cytotoxicity persists, it may be an on-target effect.[2] |
| Inconsistent phenotypic results across different cell lines. | Cell line-specific expression of off-target kinases. | 1. Characterize the kinome of your cell lines via proteomics or transcriptomics to see if an off-target is highly expressed in the sensitive cell line.[2] 2. Validate on-target engagement in each cell line (e.g., via Western blot for a downstream substrate) to confirm this compound is active on Kinase A in all systems.[2] |
| Phenotype from this compound treatment does not match the phenotype from genetic knockdown of Kinase A. | The observed phenotype is likely due to an off-target effect of this compound. | 1. Confirm results with a structurally unrelated inhibitor for the same target.[8] 2. Perform a rescue experiment by re-expressing the target in a knockout/knockdown background and treating with this compound. If the phenotype persists, it is off-target. |
| Paradoxical increase in pathway activation (e.g., increased phosphorylation). | Off-target inhibition of a kinase in a negative feedback loop or an upstream negative regulator.[4][9] | 1. Examine kinome profiling data for potent inhibition of kinases known to act as negative regulators in the pathway of interest. 2. Use a different tool for validation, such as a structurally unrelated inhibitor or a genetic approach (siRNA/CRISPR).[4] |
Data Presentation
The selectivity of a kinase inhibitor is determined by comparing its potency against the intended target versus other kinases. The following table presents hypothetical kinase profiling data for this compound.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Kinase A) | Comments |
| Kinase A (On-Target) | 5 | 1x | Intended Target |
| Kinase B | 50 | 10x | Known Off-Target |
| Kinase C | 800 | 160x | Minor Off-Target |
| Kinase D | >10,000 | >2000x | Not an Off-Target |
| Kinase E | 75 | 15x | Potential Off-Target |
Data Interpretation: This profile shows that this compound is highly potent against its intended target, Kinase A. However, it also inhibits Kinase B and Kinase E with only 10- and 15-fold less potency, respectively, identifying them as significant off-targets that must be considered when interpreting experimental data.
Mandatory Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Experimental workflow for off-target effect validation.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity (IC50) of this compound against a broad panel of kinases to identify on- and off-targets.[8]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific peptide or protein substrate, and ATP.[2] The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure kinase activity. The detection method can vary (e.g., fluorescence, luminescence, radiometric).[7][]
-
Data Analysis:
-
Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic fit) to calculate the IC50 value for each kinase.[8]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding and engagement of this compound with its target(s) in intact, living cells.[5]
Methodology:
-
Cell Treatment: Culture cells to sub-confluency. Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time (e.g., 1-2 hours).[5]
-
Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling at room temperature.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[5]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., Kinase A) remaining in the soluble fraction using Western Blot or other protein detection methods like ELISA.[5]
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a "melting curve".
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding and engagement.[5]
-
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein (Kinase A) recapitulates the phenotype observed with this compound treatment.[5]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting an early exon of the gene encoding Kinase A into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker (e.g., puromycin resistance), select for transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones by limiting dilution or FACS.[5] Screen the clones for successful knockout of Kinase A by Western Blot (to confirm loss of protein) and Sanger sequencing (to confirm frameshift mutations).
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the validated knockout clones and compare the results to wild-type cells treated with this compound and wild-type cells treated with a vehicle control.
-
Interpretation: If the phenotype in the knockout cells is identical to the phenotype in this compound-treated cells, it provides strong evidence that the effect is on-target.[5] If the phenotype is absent in the knockout cells but present in the this compound-treated cells, the effect is off-target.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Dose-Response Curves for ADWX 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting dose-response curves generated for the Kinase-X inhibitor, ADWX 1.
Frequently Asked Questions (FAQs)
Q1: What does a typical dose-response curve for this compound look like, and what are the key parameters?
A typical dose-response curve for this compound, when plotting percent inhibition versus the log concentration of the compound, is a sigmoidal (S-shaped) curve. This curve is used to determine the potency of the inhibitor.[1] The key parameters derived from this curve are summarized in the table below.
Table 1: Key Parameters of a Standard this compound Dose-Response Curve
| Parameter | Description | Typical Value for this compound |
| IC50 | The concentration of this compound that produces 50% of the maximum inhibition. It is the most common measure of inhibitor potency. | 150 nM |
| Hill Slope | Also known as the slope factor, this describes the steepness of the curve. A slope of -1.0 is common for a single inhibitor binding to a single target.[2] | -1.2 |
| Top Plateau | The maximum percent inhibition achieved at saturating concentrations of this compound. Ideally, this should be close to 100%. | ~100% |
| Bottom Plateau | The baseline response in the absence of the inhibitor. Ideally, this should be close to 0% inhibition. | ~0% |
A visual representation of an ideal dose-response curve helps in understanding these parameters.
Q2: My dose-response curve for this compound is not sigmoidal. What are the potential causes and how can I troubleshoot this?
Non-sigmoidal curves can arise from various experimental issues or complex biological activities.[3][4] Common atypical curve shapes include flat, U-shaped (hormetic), or incomplete curves.
Table 2: Troubleshooting Non-Sigmoidal Dose-Response Curves for this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Flat Curve (No Inhibition) | Inactive Compound: this compound may have degraded due to improper storage. | Verify the storage conditions and use a fresh aliquot of the compound. |
| Incorrect Concentration Range: The tested concentrations may be too low to elicit a response. | Extend the concentration range to higher values. | |
| Assay Interference: this compound may be interfering with the assay components. | Run controls to check for assay artifacts (e.g., this compound effect on the detection reagent). | |
| U-Shaped (Hormetic) Curve | Biphasic Biological Response: Low concentrations may stimulate and high concentrations inhibit, a known biological phenomenon.[4] | Confirm the effect with additional experiments and consider if this is a true biological response or an artifact. |
| Off-Target Effects: At different concentrations, this compound might engage different targets, leading to opposing effects. | Use orthogonal assays to validate the on-target activity. | |
| Incomplete Curve (Plateaus not reached) | Limited Solubility: this compound may precipitate at high concentrations.[5][6] | Visually inspect for precipitation and test the solubility of this compound in the assay buffer. |
| Insufficient Concentration Range: The tested concentrations are not high or low enough to define the plateaus. | Broaden the concentration range of this compound.[5] |
A logical workflow can help diagnose the issue.
Q3: What is a standard protocol for generating a dose-response curve for this compound in an in-vitro kinase assay?
This protocol outlines a luminescence-based in-vitro kinase assay to determine the IC50 of this compound against Kinase-X. The assay measures the amount of ATP remaining after the kinase reaction; a high luminescence signal corresponds to low kinase activity (high inhibition).[7]
Experimental Protocol: In-Vitro Kinase Assay for this compound
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Reaction:
-
Add 5 µL of diluted this compound or vehicle control (assay buffer with DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing Kinase-X and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near its Km for Kinase-X.[8]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.[9]
-
Q4: How does the inhibition of Kinase-X by this compound affect downstream signaling?
This compound is an ATP-competitive inhibitor of Kinase-X. In a hypothetical signaling pathway, Kinase-X phosphorylates and activates a downstream protein, "Substrate-A," which in turn leads to the phosphorylation of a transcription factor, "TF-1." The activation of TF-1 promotes the expression of a target gene. By inhibiting Kinase-X, this compound prevents the phosphorylation of Substrate-A and TF-1, thereby blocking target gene expression.
This can be confirmed in cell-based assays by measuring the phosphorylation status of Substrate-A and TF-1 via Western blot after treating cells with this compound.[10]
Q5: I am having trouble fitting my data to a four-parameter logistic model. What should I check?
Difficulties in fitting a dose-response curve can often be traced back to the quality of the raw data or the constraints of the model.
Table 3: Common Issues and Solutions for Curve Fitting
| Issue | Potential Cause | Suggested Solution |
| High R-squared, but poor visual fit | Outliers: One or more data points may be skewing the curve. | Examine the data for clear outliers and consider removing them if they are due to experimental error. |
| Asymmetrical Curve: The standard four-parameter model assumes a symmetrical curve. | If the data is clearly asymmetrical, consider using a five-parameter logistic model.[9] | |
| Unreliable IC50 value (large confidence interval) | Poorly defined plateaus: The top and bottom of the curve are not well-defined by the data points. | Ensure your concentration range is wide enough to capture both the baseline and maximum inhibition.[9] |
| Insufficient data points on the slope: Too few concentrations fall on the steep part of the curve. | Add more concentrations in the expected range of the IC50. | |
| Fit fails to converge | Data Normalization Issues: Incorrect normalization can lead to values that are impossible for the model to fit (e.g., inhibition > 100%). | Double-check your normalization calculations. Consider constraining the top and bottom plateaus to 100 and 0, respectively, if you have very reliable controls.[2] |
References
- 1. GraphPad Prism 10 Curve Fitting Guide - What are dose-response curves? [graphpad.com]
- 2. graphpad.com [graphpad.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphpad.com [graphpad.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Cytotoxicity of ADWX 1 in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential cytotoxicity of ADWX 1 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective peptide blocker of the voltage-gated potassium channel Kv1.3.[1][2] Its high affinity and selectivity make it a valuable tool for studying T cell-mediated autoimmune diseases.[1][3] The IC50 for this compound has been reported to be as low as 1.89 pM.[1][2] It specifically inhibits Kv1.3 channel activity, which plays a crucial role in regulating the membrane potential of T lymphocytes, thereby affecting their activation and proliferation.[1]
Q2: Why am I observing cytotoxicity in my primary cell cultures treated with this compound, even at low concentrations?
While this compound is designed to be highly selective for Kv1.3, primary cells can be more sensitive than immortalized cell lines. Several factors could contribute to unexpected cytotoxicity:
-
Off-Target Effects at High Concentrations: Although potent, exceeding the optimal concentration range can lead to off-target effects and subsequent cytotoxicity.
-
Mitochondrial Targeting: Some Kv1.3 blockers have been shown to affect mitochondrial function, leading to the production of reactive oxygen species (ROS) and the induction of apoptosis.[4][5]
-
Primary Cell Sensitivity: Primary cells are often more susceptible to chemical insults and changes in their microenvironment compared to robust cell lines.
-
Suboptimal Culture Conditions: Factors such as media composition, serum concentration, and cell handling can exacerbate the cytotoxic effects of any compound.
Q3: What are the initial steps to troubleshoot this compound-induced cytotoxicity?
A systematic approach is crucial. Start by:
-
Verifying the working concentration: Ensure your dilution calculations are correct and the final concentration is within the recommended range for your cell type.
-
Performing a dose-response curve: This will help determine the precise concentration at which cytotoxicity occurs in your specific primary cell model.
-
Assessing baseline cell health: Ensure your primary cells are healthy and viable before initiating treatment.
-
Optimizing exposure time: Shorter incubation periods may be sufficient to achieve the desired biological effect without causing significant cell death.[6]
Q4: Can co-treatment with other agents help mitigate this compound cytotoxicity?
Yes, co-treatment with cytoprotective agents can be an effective strategy. If oxidative stress is a suspected cause of cytotoxicity, the use of antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.[6][7] If apoptosis is confirmed, a pan-caspase inhibitor could be used to investigate the cell death pathway, though this may interfere with the intended study of certain cellular processes.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Shortly After this compound Treatment
| Possible Cause | Recommended Solution |
| Incorrect Compound Concentration | Double-check all calculations for stock solution and final dilutions. Prepare fresh dilutions from the stock for each experiment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1% for most primary cells. Run a vehicle-only control to assess solvent toxicity. |
| Suboptimal Cell Health | Before treatment, assess cell viability using a method like Trypan Blue exclusion. Do not use cultures with viability below 90%. Ensure optimal seeding density to avoid stress from overcrowding or sparse culture. |
| Contamination | Visually inspect cultures for signs of microbial contamination. If suspected, discard the culture and decontaminate the incubator and biosafety cabinet. |
Issue 2: Gradual Decrease in Cell Viability Over Time
| Possible Cause | Recommended Solution |
| Induction of Apoptosis | Perform assays to detect markers of apoptosis, such as caspase-3/7 activation.[8] This will help confirm the mechanism of cell death. |
| Oxidative Stress | Measure the levels of reactive oxygen species (ROS) in your cells. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E.[9] |
| Nutrient Depletion/Waste Accumulation | For longer-term experiments, replenish the culture medium every 24-48 hours to ensure adequate nutrients and remove metabolic waste products. |
| Serum Starvation Effects | If using serum-free or low-serum media, be aware that this can induce stress and apoptosis in some primary cells.[10][11][12] Ensure your basal media contains necessary supplements for primary cell survival in the absence of serum. |
Data Presentation
Table 1: Reported Effective Concentrations of Kv1.3 Blockers
| Compound | Cell Type | Effective Concentration (IC50/EC50) | Reference |
| This compound | T lymphocytes | 1.89 pM (IC50) | [1][2] |
| This compound | Human CD4+CCR7- TEM cells | 1-10 nM | [1] |
| PAP-1 | L929 cells | 2 nM (EC50) | [13] |
| PAP-1 | Human TEM cells | 10 nM (IC50 for proliferation) | [14] |
| ShK(L5) | Rhesus macaque TEM cells | 2.1 nM (IC50) | [15] |
Table 2: Troubleshooting Summary for Unexpected Cytotoxicity
| Parameter | Recommendation | Rationale |
| Concentration | Perform a dose-response curve (e.g., 0.1 pM to 1 µM) | To identify the optimal non-toxic concentration range. |
| Exposure Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) | To determine the minimum time required for the desired effect. |
| Antioxidants | Co-treat with N-acetylcysteine (1-10 mM) or Vitamin E (1-100 µM) | To mitigate cytotoxicity caused by oxidative stress.[7][9] |
| Culture Medium | Use serum-free medium cautiously; ensure it is supplemented for primary cells. | To avoid confounding effects of serum components and potential for serum starvation-induced stress.[10][11][12] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is adapted for determining the cytotoxic effects of this compound on primary cells in a 96-well format.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
This protocol outlines the use of a luminescent caspase-3/7 assay to detect apoptosis.
Materials:
-
Primary cells treated with this compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Experiment Setup: Seed and treat cells with this compound in a white-walled 96-well plate as described in the cytotoxicity assay protocol. Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence in this compound-treated cells compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.
Protocol 3: Mitigation of Cytotoxicity with N-acetylcysteine (NAC)
This protocol describes the co-treatment of primary cells with this compound and the antioxidant NAC.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.0)
Procedure:
-
Cell Seeding: Seed primary cells as previously described.
-
Co-treatment Preparation: Prepare the treatment media containing the desired concentration of this compound with and without various concentrations of NAC (e.g., 1, 5, 10 mM).
-
Treatment: Replace the existing medium with the prepared treatment media.
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability using the MTT assay or another suitable method.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if the antioxidant can rescue the cytotoxic effects.
Visualizations
Caption: A workflow for troubleshooting this compound-induced cytotoxicity.
Caption: A potential pathway for Kv1.3 blocker-induced cytotoxicity.
Caption: A general workflow for testing mitigation strategies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound | The European Biology Institute [theebi.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial potassium channel Kv1.3 mediates Bax-induced apoptosis in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the mechanism of cytotoxicity of membrane-permeant psoralenic Kv1.3 channel inhibitors by chemical dissection of a novel member of the family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Inhibitors of mitochondrial Kv1.3 channels induce Bax/Bak-independent death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pharmacokinetics, toxicity and functional studies of the selective Kv1.3 channel blocker PAP-1 in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
ADWX 1 Experimental Controls and Best Practices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using ADWX 1, a potent and selective Kv1.3 channel blocker. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and best practices to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide analog of the scorpion toxin BmKTx, optimized to be a potent and highly selective blocker of the voltage-gated potassium channel Kv1.3.[1] Its primary mechanism of action is the inhibition of Kv1.3 channel activity, which is crucial for controlling the membrane potential in T lymphocytes.[2] By blocking this channel, this compound suppresses T cell activation, making it a valuable tool for studying T cell-mediated autoimmune diseases.[2]
Q2: What is the potency and selectivity of this compound?
This compound exhibits picomolar affinity for the Kv1.3 channel, with a reported IC50 value of 1.89 pM.[1][2][3] It shows high selectivity for Kv1.3 over other related potassium channels, such as Kv1.1, for which the IC50 value is 0.65 nM.[3][4] This represents a greater than 340-fold selectivity for Kv1.3.[1]
Q3: What are the known downstream effects of this compound?
By inhibiting the Kv1.3 channel, this compound has been shown to:
-
Inhibit initial calcium signaling in T cells.[2]
-
Reduce the activation of NF-κB signaling through the upstream protein kinase C-θ (PKCθ).[1][2]
-
Suppress the expression of Kv1.3 at both the mRNA and protein levels in activated T cells.[1][2]
-
Inhibit the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[2]
-
Selectively inhibit the activation and proliferation of CD4+CCR7- effector memory T cells.[1][2][3]
-
Suppress Th17 activation.[2]
Q4: In what experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in a rat model of experimental autoimmune encephalomyelitis (EAE), which is a common model for multiple sclerosis.[2][3] In these studies, administration of this compound ameliorated the disease by reducing neurological scores and inhibiting the activation of pathogenic T cells.[2][3]
Troubleshooting Guide
Q1: I am not observing the expected inhibition of T cell proliferation with this compound. What are the possible reasons?
-
Incorrect Cell Type: Ensure you are using a cell type that expresses Kv1.3 channels and where these channels play a significant role in proliferation. This compound is particularly effective on CD4+CCR7- effector memory T cells, which have high levels of Kv1.3 expression.[1] Its effect on CD4+CCR7+ cells may be limited.[1]
-
Suboptimal Concentration: Verify the concentration of this compound used. In vitro studies have shown efficacy in the low nanomolar range (e.g., 1-10 nM).[2] Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Peptide Stability: Ensure proper handling and storage of the this compound peptide to maintain its activity. Peptides can be sensitive to degradation. Reconstitute and store as recommended by the supplier.
-
Activation Stimulus: The level of T cell activation can influence the outcome. The inhibitory effect of this compound is dependent on the activation signal.[1] Ensure your T cell activation stimulus (e.g., anti-CD3/CD28 antibodies, myelin basic protein) is appropriate and consistent across experiments.
Q2: I am seeing inconsistent results between experiments. How can I improve reproducibility?
-
Standardized Protocols: Adhere strictly to a standardized experimental protocol, including cell density, stimulation conditions, incubation times, and this compound concentration.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter cell characteristics, including ion channel expression.
-
Reagent Quality: Use high-quality reagents and ensure consistency between batches of this compound and other critical components.
-
Control Groups: Always include appropriate positive and negative controls in your experiments. This includes vehicle-treated cells and cells treated with a known inhibitor of T cell proliferation.
Quantitative Data Summary
| Parameter | Value | Cell/Model System | Reference |
| IC50 for Kv1.3 | 1.89 pM | Transiently transfected HEK293 cells | [1][2][3] |
| IC50 for Kv1.1 | 0.65 nM | Transiently transfected HEK293 cells | [3][4] |
| In Vitro Effective Concentration (Cytokine Inhibition) | 1, 10 nM | Human CD4+CCR7– TEM cells | [2] |
| In Vitro Incubation Time (Cytokine Inhibition) | 1 hour | Human CD4+CCR7– TEM cells | [2] |
| In Vitro Incubation Time (Ca2+ Reduction) | 50 minutes | CD4+CCR7– TCM cells from EAE rats | [2] |
| In Vitro Incubation Time (Th17 Activation Suppression) | 3 days | T cells | [2] |
| In Vivo Effective Dose (EAE model) | 100 µg/kg/day, s.c. | Sprague-Dawley rats | [2] |
| In Vivo Treatment Duration (EAE model) | 3 days | Sprague-Dawley rats | [2] |
| Acute Toxicity Study Dose | 5/10 mg/kg, s.c. | Rats | [2] |
| Acute Toxicity Study Duration | 2 weeks | Rats | [2] |
Experimental Protocols
1. In Vitro Inhibition of T Cell Cytokine Production
-
Objective: To assess the effect of this compound on the production of IL-2 and IFN-γ in activated human T cells.
-
Methodology:
-
Isolate human CD4+CCR7– effector memory T (TEM) cells using standard cell sorting techniques.
-
Pre-incubate the TEM cells with this compound at desired concentrations (e.g., 1 nM and 10 nM) or a vehicle control for 1 hour.[2]
-
Activate the T cells with an appropriate stimulus (e.g., anti-CD3/CD28 antibodies).
-
Culture the cells for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 and IFN-γ in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
2. In Vivo Amelioration of Experimental Autoimmune Encephalomyelitis (EAE)
-
Objective: To evaluate the therapeutic efficacy of this compound in a rat model of EAE.
-
Methodology:
-
Induce EAE in Sprague-Dawley rats using standard protocols, typically involving immunization with myelin basic protein (MBP) in complete Freund's adjuvant.
-
Monitor the rats daily for clinical signs of EAE and assign a neurological score.
-
Upon disease onset or at a predetermined time point, begin treatment with this compound or a vehicle control.
-
Administer this compound subcutaneously at a dose of 100 µg/kg/day for a specified duration (e.g., 3 days).[2]
-
Continue to monitor and score the rats daily throughout the experiment.
-
At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination, and immune cells can be isolated for ex vivo analysis of cytokine production and proliferation.[3]
-
Visualizations
Caption: this compound signaling pathway in T cells.
Caption: In vitro workflow for testing this compound effects.
Best Practices
-
Aseptic Technique: Maintain strict aseptic technique during all cell culture procedures to prevent contamination.
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and reproducible concentrations of this compound and other reagents.
-
Appropriate Controls: Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on the cells. A positive control, such as a known immunosuppressant, can validate the experimental system.
-
Data Analysis: Use appropriate statistical methods to analyze the data. A dose-response curve is recommended to determine the IC50 of this compound in your specific experimental setup.
-
Material Safety: Review the Material Safety Data Sheet (MSDS) for this compound before use and handle it according to the specified safety precautions.
-
Record Keeping: Maintain detailed records of all experimental procedures, including reagent lot numbers, cell passage numbers, and incubation times, to ensure traceability and reproducibility.
References
Technical Support Center: Enhancing the In Vivo Efficacy of ADWX 1
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the in-vivo efficacy of ADWX 1, a potent and selective peptide inhibitor of the Kv1.3 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptide inhibitor that potently and selectively blocks the Kv1.3 voltage-gated potassium channel.[1][2][3][4] The Kv1.3 channel is crucial for the activation of T lymphocytes, a key component of the immune system.[1] By inhibiting this channel, this compound suppresses T-cell activation and the subsequent inflammatory cascade, making it a promising therapeutic candidate for T-cell-mediated autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[2][3]
Q2: In which in vivo models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in a rat model of experimental autoimmune encephalomyelitis (EAE), which is a widely used model for multiple sclerosis.[1][4] In these studies, administration of this compound was shown to ameliorate the clinical signs of the disease.[1]
Q3: What are the known in vitro effects of this compound?
A3: In vitro, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[1] It also selectively inhibits the activation of human CD4+ effector memory T-cells.[1]
Q4: What are the common challenges when working with peptide inhibitors like this compound in vivo?
A4: Peptide inhibitors can present several challenges in vivo, including poor solubility, susceptibility to enzymatic degradation, and rapid clearance. These factors can lead to reduced bioavailability and consequently, lower than expected efficacy. Careful consideration of formulation, route of administration, and dosing regimen is critical for success.
Troubleshooting In Vivo Efficacy Issues
This guide provides a systematic approach to troubleshooting common issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no observable efficacy | Poor Bioavailability: The peptide may not be reaching the target tissue in sufficient concentrations. | Optimize Formulation: Ensure complete solubilization of the peptide. For subcutaneous or intraperitoneal injections, consider using a vehicle such as saline with a small percentage of a solubilizing agent like DMSO. Evaluate Administration Route: Subcutaneous or intravenous administration may offer better bioavailability compared to oral routes for peptides. |
| Peptide Degradation: Peptides are susceptible to degradation by proteases in the body. | Assess Stability: Conduct in vitro stability assays in plasma or serum to determine the half-life of this compound. Consider Modifications: For future studies, chemical modifications such as PEGylation or the use of D-amino acids can enhance stability. | |
| Inappropriate Dosing: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. | Perform Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose. Pharmacokinetic (PK) Analysis: If possible, perform a PK study to determine the half-life and clearance of this compound in your animal model to inform the dosing schedule. | |
| High variability between animals | Inconsistent Formulation: Incomplete solubilization or precipitation of the peptide can lead to variable dosing. | Ensure Homogeneous Formulation: Vortex the formulation thoroughly before each injection. Visually inspect for any precipitates. Prepare fresh formulations for each experiment. |
| Animal Model Variability: The chosen animal model may have inherent biological variability in disease progression. | Increase Sample Size: Use a sufficient number of animals per group to achieve statistical power. Standardize Procedures: Ensure all experimental procedures, including disease induction and scoring, are performed consistently. | |
| Unexpected Toxicity | Off-target Effects: At high concentrations, this compound may interact with other ion channels or proteins. | Dose De-escalation: If toxicity is observed, reduce the dose. Monitor Animal Health: Closely monitor animals for any signs of adverse effects, such as weight loss or changes in behavior. |
| Vehicle Toxicity: The vehicle used for formulation may be causing toxicity. | Conduct Vehicle-Only Control: Administer the vehicle alone to a control group of animals to assess its tolerability. |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a clear, sterile solution of this compound for subcutaneous injection in a rat EAE model.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex gently until the peptide is completely dissolved. Visually inspect for any particulates.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the this compound stock solution with sterile saline to the final desired concentration.
-
Important: The final concentration of DMSO should be kept to a minimum (ideally ≤ 5%) to avoid toxicity.
-
For example, to prepare a 100 µg/mL working solution, add 10 µL of the 10 mg/mL stock solution to 990 µL of sterile saline.
-
Vortex the working solution gently but thoroughly.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, the formulation may need to be further optimized (e.g., by adjusting the DMSO concentration or using a different co-solvent).
-
Keep the working solution on ice until ready for injection.
-
Protocol 2: In Vivo Efficacy Study in a Rat EAE Model
Objective: To evaluate the therapeutic efficacy of this compound in ameliorating the clinical symptoms of EAE in rats.
Animal Model:
-
Female Lewis rats (8-10 weeks old) are commonly used for this model.[1]
EAE Induction:
-
Prepare an emulsion of myelin basic protein (MBP) or myelin oligodendrocyte glycoprotein (MOG) in Complete Freund's Adjuvant (CFA).
-
Anesthetize the rats and administer a subcutaneous injection of the emulsion at the base of the tail.[2]
-
Administer an intraperitoneal injection of pertussis toxin on the day of immunization and 48 hours later to enhance the autoimmune response.
Treatment Protocol:
-
Randomize the rats into treatment and vehicle control groups once they reach a predetermined tumor volume (e.g., 100-150 mm³).
-
Begin treatment with this compound on a prophylactic or therapeutic schedule. For example, daily subcutaneous injections of this compound (e.g., 100 µg/kg) or vehicle.[1]
Efficacy Assessment:
-
Monitor the rats daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).
-
Record the body weight of each rat daily as an indicator of general health.
-
At the end of the study, collect tissues (e.g., spinal cord, lymph nodes) for further analysis.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the in vivo target engagement and biological effect of this compound.
Sample Collection:
-
Collect blood samples from treated and control animals at various time points after this compound administration.
PD Biomarker Assays:
-
Cytokine Analysis:
-
T-cell Activation Marker Analysis:
-
Isolate peripheral blood mononuclear cells (PBMCs) from the blood samples.
-
Use flow cytometry to analyze the expression of T-cell activation markers such as CD25 and CD69 on CD4+ T-cells. A decrease in the percentage of activated T-cells would suggest a therapeutic effect.
-
-
Ex Vivo T-cell Proliferation Assay:
-
Culture the isolated PBMCs in the presence of a T-cell mitogen (e.g., phytohemagglutinin).
-
Measure T-cell proliferation using a standard assay (e.g., CFSE dilution by flow cytometry). Inhibition of proliferation in cells from this compound-treated animals would confirm its biological activity.
-
Data Presentation
Table 1: Example of In Vivo Efficacy Data Summary
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Mean Body Weight Change (%) |
| Vehicle Control | 3.5 ± 0.4 | 10.2 ± 0.6 | -15.2 |
| This compound (100 µg/kg) | 1.8 ± 0.3 | 12.5 ± 0.8 | -5.8 |
| p < 0.05 compared to Vehicle Control |
Table 2: Example of Pharmacodynamic Biomarker Data
| Treatment Group | Plasma IL-2 (pg/mL) | Plasma IFN-γ (pg/mL) | % CD25+ CD4+ T-cells |
| Vehicle Control | 150.4 ± 12.1 | 250.6 ± 20.3 | 15.2 ± 1.8 |
| This compound (100 µg/kg) | 75.2 ± 8.5 | 120.1 ± 15.7 | 7.8 ± 1.1 |
| p < 0.05 compared to Vehicle Control |
Mandatory Visualizations
References
Addressing variability in ADWX 1 experimental outcomes
Welcome to the technical support center for ADWX 1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival in susceptible cancer cell lines.
Q2: What is the recommended solvent for reconstituting this compound?
A2: For in vitro experiments, this compound should be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended, but should be optimized for your specific animal model.
Q3: What is the stability of this compound in solution?
A3: The 10 mM DMSO stock solution is stable for up to 6 months when stored at -20°C and for up to 3 months at -80°C. Avoid repeated freeze-thaw cycles. Diluted solutions in aqueous media should be prepared fresh for each experiment and used within 24 hours.
Q4: Does this compound exhibit off-target effects?
A4: While this compound is highly selective for MEK1/2, some minor off-target activity at higher concentrations (>10 µM) has been observed against other kinases in broad-panel screening. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay (IC50) Results
Q: My IC50 values for this compound in the same cell line vary significantly between experiments. What are the potential causes and solutions?
A: Variability in IC50 values is a common issue and can stem from several factors. Below is a troubleshooting guide to help you identify and address the source of the variability.
Potential Causes and Solutions:
-
Compound Solubility:
-
Problem: this compound may precipitate out of solution at higher concentrations in aqueous cell culture media.
-
Solution: Visually inspect your diluted solutions for any precipitate. When diluting the DMSO stock, ensure rapid and thorough mixing with the media. Consider preparing intermediate dilutions in a serum-free medium before the final dilution in a complete medium.
-
-
Cell Health and Passage Number:
-
Problem: Cells that are unhealthy, have been in culture for too long (high passage number), or are at an inconsistent confluency can respond differently to treatment.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment and that the seeding density is consistent across all experiments.
-
-
Assay Incubation Time:
-
Problem: The duration of drug exposure can significantly impact IC50 values.
-
Solution: Standardize the incubation time for all experiments. A 72-hour incubation is generally recommended for assessing effects on cell proliferation.
-
Issue 2: Inconsistent Target Inhibition in Western Blot Analysis
Q: I am not seeing consistent inhibition of phosphorylated ERK (p-ERK) in my western blots after treating with this compound. What could be the issue?
A: Inconsistent p-ERK inhibition can be due to issues with the experimental workflow or the handling of reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent p-ERK inhibition.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | KRAS Status | IC50 (nM) | Standard Deviation |
| A375 | Melanoma | V600E | WT | 15.2 | 3.1 |
| HT-29 | Colorectal | V600E | WT | 25.8 | 5.4 |
| HCT116 | Colorectal | WT | G13D | 89.7 | 12.3 |
| HeLa | Cervical | WT | WT | >1000 | N/A |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Cell Viability (72h) | 1 nM - 10 µM | Perform a 10-point dose-response curve. |
| Western Blot (p-ERK) | 10 nM - 500 nM | A 2-4 hour treatment is usually sufficient. |
| Kinase Assay | 0.1 nM - 100 nM | Use purified MEK1/2 enzyme. |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium from a starting concentration of 20 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of a resazurin-based reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Caption: Workflow for determining cell viability (IC50).
Signaling Pathway
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Validation & Comparative
A Comparative Analysis of ADWX 1 and Other Kv1.3 Inhibitors for Autoimmune Disease Research
For Immediate Release
This guide provides a detailed comparison of the novel Kv1.3 inhibitor, ADWX 1, against other prominent inhibitors of the voltage-gated potassium channel Kv1.3. This channel is a key regulator of T lymphocyte activation and has emerged as a critical target for the development of novel therapeutics for autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy, experimental data, and underlying mechanisms of these compounds.
Introduction to Kv1.3 Inhibition
The voltage-gated potassium channel Kv1.3 plays a crucial role in maintaining the membrane potential of T lymphocytes.[1] Upon T-cell receptor stimulation, Kv1.3 channels open, leading to K+ efflux, which hyperpolarizes the cell membrane. This hyperpolarization provides the necessary driving force for a sustained influx of Ca2+ through calcium release-activated calcium (CRAC) channels.[2] The resulting increase in intracellular calcium activates calcineurin, which in turn dephosphorylates the nuclear factor of activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of genes essential for T-cell activation, proliferation, and cytokine production.[3] Consequently, inhibitors of Kv1.3 can effectively suppress the activation of effector memory T-cells (TEM), which are key mediators in many autoimmune diseases.[4][5]
Comparative Efficacy of Kv1.3 Inhibitors
The efficacy of Kv1.3 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for this compound and a selection of other well-characterized Kv1.3 inhibitors, including both peptide toxins and small molecules.
Peptide-Based Kv1.3 Inhibitors
Peptide toxins derived from sources such as sea anemones and scorpions are among the most potent Kv1.3 inhibitors discovered.
| Inhibitor | Source | IC50 (Kv1.3) | Experimental Conditions | Reference(s) |
| This compound | BmKTX (scorpion) analog | 1.89 pM | Not specified | [1] |
| 2 pM | Not specified | [6] | ||
| Margatoxin (MgTX) | Centruroides margaritatus (scorpion) | ~30 pM - 36 pM | Not specified | [6][7][8] |
| Kd: 11.7 pM | Not specified | [4][6] | ||
| ShK | Stichodactyla helianthus (sea anemone) | ~11 pM | T lymphocytes | [9][10] |
| 13.3 ± 1.40 pM | Whole-cell patch clamp | [11] | ||
| ShK-186 (dalazatide) | ShK analog | Not specified | --- | [12][13][14][15][16] |
| ShK-192 | ShK analog | 140 pM | Not specified | [9] |
| Agitoxin-2 | Leiurus quinquestriatus (scorpion) | Not specified | --- | [17] |
| HsTX1 | Heterometrus spinifer (scorpion) | Not specified | --- | [6] |
| Vm24 | Vaejovis mexicanus (scorpion) | Not specified | --- | |
| ImK | Not specified | Not specified | --- | [18] |
Small Molecule Kv1.3 Inhibitors
Small molecule inhibitors offer potential advantages in terms of oral bioavailability and manufacturing scalability.
| Inhibitor | Type | IC50 (Kv1.3) | Experimental Conditions | Reference(s) |
| PAP-1 | Psoralen derivative | 2 nM | L929 cells, manual whole-cell patch clamp | [17][19][20] |
| 0.4 nM | Ltk- cells, manual patch clamp | [17] | ||
| 780 nM | Oocytes, manual voltage clamp | [17] | ||
| PAC | Benzamide | 200 nM | CHO cells, 86Rb+ efflux | [17] |
| ~300 nM | Human T-lymphocytes, flux assay and voltage clamp | [11] | ||
| Clofazimine | Antimycobacterial drug | 300 nM | Jurkat T cells | [17] |
| Correolide | Not specified | Not specified | --- | [17] |
| Psora-4 | Psoralen derivative | Not specified | --- | [17] |
In Vivo Efficacy in Autoimmune Models
The therapeutic potential of Kv1.3 inhibitors is often evaluated in animal models of autoimmune diseases, most notably Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.
This compound in EAE Rat Model
-
Study Design: this compound was administered to Sprague-Dawley rats with EAE.[1]
-
Treatment Regimen: 100 μg/kg/day, subcutaneous injection for 3 days.[1]
-
Key Findings:
-
Ameliorated the clinical signs of EAE, reducing neurological scores.[1]
-
Inhibited the production of pro-inflammatory cytokines IL-2 and IFN-γ.[1]
-
Suppressed the proliferation of CCR7- effector memory T-cells.[1]
-
Reduced NF-κB activation.[1]
-
No pathological changes were observed in behavior or tissues in an acute toxicity assay with doses of 5 or 10 mg/kg for 2 weeks.[1]
-
Other Kv1.3 Inhibitors in In Vivo Models
-
PAP-1:
-
In a rat model of delayed-type hypersensitivity, PAP-1 administered intraperitoneally at 0.3-3 mg/kg three times daily for 48 hours dose-dependently suppressed the reaction.[19]
-
In a mouse model of ischemic stroke, intraperitoneal administration of 10 mg/kg or 40 mg/kg PAP-1 twice daily reduced infarct area and improved neurological deficit.[21]
-
-
Dalazatide (ShK-186):
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity and determining the IC50 of channel blockers.
-
Cell Preparation: Mammalian cell lines (e.g., L929, CHO, Ltk-) or isolated primary cells (e.g., human T lymphocytes) are engineered to express the Kv1.3 channel.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell ("whole-cell" configuration).
-
Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) and then stepped to a depolarizing potential (e.g., +40 mV) to elicit Kv1.3 currents.[22]
-
Data Analysis: The peak current is measured before and after the application of the inhibitor at various concentrations. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.[22]
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis.
-
Induction: EAE is actively induced in rodents by immunization with myelin antigens, such as myelin oligodendrocyte glycoprotein (MOG) or myelin basic protein (MBP), emulsified in Complete Freund's Adjuvant (CFA).[23][24][25] Pertussis toxin is often co-administered to enhance the immune response.[25]
-
Clinical Scoring: The severity of the disease is monitored daily using a clinical scoring system, typically ranging from 0 (no signs) to 5 (moribund or death), based on the degree of tail and limb paralysis.
-
Treatment: The Kv1.3 inhibitor or vehicle is administered according to a predefined schedule (e.g., prophylactically from the day of immunization or therapeutically after the onset of clinical signs).
-
Outcome Measures: In addition to clinical scores, efficacy is assessed by histological analysis of the central nervous system for inflammation and demyelination, and by measuring cytokine levels and T-cell proliferation in response to the immunizing antigen.
Signaling Pathways and Visualizations
Kv1.3 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of the Kv1.3 channel in the activation of T lymphocytes.
Caption: Kv1.3 channel's role in T-cell activation signaling.
Experimental Workflow for EAE Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a Kv1.3 inhibitor in the EAE model.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Margatoxin | Kv1.3 channel Blocker | Hello Bio [hellobio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Margatoxin | CAS:145808-47-5 | Potent KV1.3 channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-terminally extended analogues of ShK as potent and selective blockers of the voltage-gated potassium channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial | PLOS One [journals.plos.org]
- 13. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dalazatide (ShK-186), a First-in-Class Blocker of Kv1.3 Potassium Channel on Effector Memory T Cells: Safety, Tolerability and Proof of Concept of Immunomodulation in Patients with Active Plaque Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 15. frontiersin.org [frontiersin.org]
- 16. dalazatide (ShK-186) News - LARVOL Sigma [sigma.larvol.com]
- 17. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Active induction of experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of ADWX 1 for the Kv1.3 Channel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide toxin ADWX 1 with other prominent Kv1.3 channel blockers, supported by experimental data to validate its specificity. The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for autoimmune diseases and other inflammatory conditions due to its crucial role in the activation and proliferation of T lymphocytes. The efficacy and safety of targeting Kv1.3 are critically dependent on the selectivity of the inhibitor, minimizing off-target effects on other ion channels. This document aims to equip researchers with the necessary data to make informed decisions regarding the use of this compound in their studies.
Executive Summary
This compound is a potent and highly selective peptide inhibitor of the Kv1.3 channel. With an IC50 in the low picomolar range, it demonstrates a significant selectivity margin over other closely related Kv channels, such as Kv1.1. When compared to other well-characterized Kv1.3 inhibitors, including the small molecule PAP-1 and the peptide dalatazide (ShK-186), this compound exhibits a compelling specificity profile, positioning it as a valuable tool for preclinical research and drug development endeavors focused on Kv1.3 modulation.
Comparative Selectivity Profile of Kv1.3 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and its main competitors against the target channel Kv1.3 and a panel of off-target ion channels. This quantitative data allows for a direct comparison of their selectivity profiles.
| Ion Channel | This compound (IC50) | PAP-1 (IC50) | Dalatazide (ShK-186) (IC50) |
| Kv1.3 | 1.9 pM | 2 nM [1] | ~70 pM |
| Kv1.1 | 650 pM | >66 nM | >7 nM |
| Kv1.2 | >1 µM | >250 nM[1] | >100 nM |
| Kv1.4 | Not Available | >250 nM[1] | >100 nM |
| Kv1.5 | Not Available | 46 nM[1] | >10 µM |
| Kv1.6 | Not Available | >250 nM[1] | >100 nM |
| Kv2.1 | Not Available | >1 µM[1] | >1 µM |
| Kv3.1 | Not Available | >10 µM[1] | Not Available |
| Kv3.2 | Not Available | >15 µM[1] | >1 µM |
| hERG | Not Available | >10 µM[1] | >10 µM |
| Nav Channels | Not Available | >10 µM[1] | Not Available |
| CaV Channels | Not Available | >10 µM[1] | Not Available |
Note: "Not Available" indicates that the data could not be found in the searched literature. The selectivity of PAP-1 is described as 23-fold over Kv1.5, 33- to 125-fold over other Kv1-family channels, and 500- to 7500-fold over other specified channels[1]. Dalatazide is reported to be >100-fold more selective for Kv1.3 over other potassium channels.
Experimental Methodologies
The determination of inhibitor potency and selectivity is predominantly conducted using the whole-cell patch-clamp electrophysiology technique. This gold-standard method allows for the direct measurement of ion channel currents and the effects of pharmacological agents.
Detailed Protocol: Whole-Cell Patch-Clamp Recording of Kv1.3 Currents
This protocol outlines the steps for assessing the inhibitory activity of compounds on Kv1.3 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
1. Cell Preparation:
-
Culture cells stably or transiently expressing the human Kv1.3 channel.
-
On the day of recording, detach cells using a non-enzymatic cell dissociation solution to ensure channel integrity.
-
Resuspend cells in the external recording solution and plate them onto glass coverslips in the recording chamber.
2. Solutions:
-
External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~305 mOsm.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~295 mOsm.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell membrane potential at -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 15 seconds).
-
Record baseline currents until a stable amplitude is achieved.
4. Compound Application and Data Analysis:
-
Prepare stock solutions of the test compound (e.g., this compound) in an appropriate solvent (e.g., water or DMSO).
-
Dilute the stock solution to the desired final concentrations in the external solution.
-
Perfuse the recording chamber with the compound-containing solution until a steady-state block of the Kv1.3 current is observed.
-
To determine the IC50 value, apply a range of concentrations and measure the percentage of current inhibition at each concentration.
-
Fit the concentration-response data to the Hill equation to calculate the IC50.
-
To assess selectivity, perform similar experiments on cells expressing other ion channels.
Visualizing Experimental Logic and Pathways
To provide a clearer understanding of the experimental workflow and the underlying biological context, the following diagrams are provided.
Caption: Workflow for determining the specificity of a Kv1.3 inhibitor.
Caption: Simplified signaling pathway of T-cell activation via Kv1.3.
Conclusion
The data presented in this guide validate this compound as a highly potent and specific inhibitor of the Kv1.3 potassium channel. Its picomolar affinity for Kv1.3 and significant selectivity over other ion channels, including the closely related Kv1.1, underscore its value as a precise pharmacological tool. For researchers investigating the physiological and pathological roles of Kv1.3, and for professionals in the early stages of drug development, this compound offers a superior profile for targeted modulation of this important channel, minimizing the potential for confounding off-target effects. Further comprehensive screening against a broader panel of ion channels would be beneficial to fully delineate its off-target profile.
References
A Head-to-Head Comparison of Kv1.3 Channel Blockers: ADWX 1 and PAP-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent voltage-gated potassium channel Kv1.3 inhibitors: ADWX 1, a peptide toxin analog, and PAP-1, a small molecule. The objective is to furnish researchers with the necessary data to make informed decisions regarding the selection of these compounds for preclinical research in autoimmune diseases and other relevant fields. This comparison is based on publicly available experimental data.
Introduction
The voltage-gated potassium channel Kv1.3 is a well-established therapeutic target for a variety of T-cell-mediated autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.[1] The channel's role in regulating the membrane potential of effector memory T-cells (TEM), which are key drivers of chronic inflammation, makes it an attractive target for immunomodulatory therapies.[2][3] Both this compound and PAP-1 are potent blockers of Kv1.3, but they differ significantly in their molecular nature, potency, and selectivity.
This compound is a synthetic peptide analog of the scorpion toxin BmKTx.[1] It has been engineered for increased potency and selectivity for Kv1.3. PAP-1 (5-(4-phenoxybutoxy)psoralen) is a small molecule derived from the natural product 5-methoxypsoralen, designed for its selective Kv1.3 blocking activity.[4]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and PAP-1 based on available in vitro data. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results.
| Parameter | This compound | PAP-1 | Reference |
| Molecular Type | Peptide | Small Molecule | [1][4] |
| Target | Kv1.3 Potassium Channel | Kv1.3 Potassium Channel | [1][4] |
| Potency (IC50/EC50) | 1.89 pM (IC50) | 2 nM (EC50) | [5],[4] |
| Target | This compound Selectivity (IC50) | PAP-1 Selectivity (Fold) | Reference |
| Kv1.1 | 0.65 nM | >1000-fold | [6],[4] |
| Kv1.2 | Good selectivity | 33- to 125-fold | [4] |
| Kv1.5 | Not specified | 23-fold | [4] |
| HERG, Na+, Ca2+, Cl- channels | Not specified | >1000-fold | [4] |
Mechanism of Action and Cellular Effects
Both this compound and PAP-1 exert their primary effect by blocking the Kv1.3 channel pore, thereby inhibiting potassium efflux. This leads to membrane depolarization, which in turn reduces the driving force for calcium (Ca2+) influx through channels like CRAC. The sustained elevation of intracellular Ca2+ is a critical signal for T-cell activation, proliferation, and cytokine production. By inhibiting this pathway, both compounds effectively suppress the function of TEM cells.[2][7]
This compound has been shown to specifically inhibit initial calcium signaling and NF-κB activation in T-cells.[5] It selectively inhibits the activation of human CD4+CCR7– TEM cells and reduces the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[5]
PAP-1 also potently inhibits the proliferation of human TEM cells.[4] Its blockade of Kv1.3 leads to the suppression of Ca2+ signaling and subsequent downstream events required for T-cell activation.[3]
In Vivo Efficacy
Both compounds have demonstrated efficacy in animal models of autoimmune diseases, particularly the Experimental Autoimmune Encephalomyelitis (EAE) rat model, which is a widely used model for multiple sclerosis.
This compound , when administered to EAE rats, ameliorated the disease by inhibiting the production of IL-2 and IFN-γ and suppressing the proliferation of CCR7- TEM cells.[5]
PAP-1 has been shown to suppress delayed-type hypersensitivity in rats, a TEM cell-mediated reaction.[4] It has also been found to be orally available and brain-penetrant in rodents and primates.[1]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is a standard method for determining the potency of ion channel blockers.
1. Cell Preparation:
- Use a stable cell line expressing the target Kv channel (e.g., CHO or HEK293 cells transfected with Kv1.3).
- Culture cells to 70-80% confluency.
- For T-cells, isolate primary T-cells or use a T-cell line (e.g., Jurkat) known to express Kv1.3.[8]
2. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings at room temperature.[9]
- Use a pipette solution containing a high concentration of potassium fluoride (KF) to record potassium currents and chelate intracellular calcium.[10][11] A typical pipette solution contains (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2, pH 7.2.[10][11]
- The external solution should be a standard Ringer's solution containing (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
- Hold the cell membrane potential at -80 mV.
- Elicit Kv1.3 currents by applying depolarizing voltage pulses to +40 mV for 200 ms.[10][11]
3. Drug Application and Data Analysis:
- Apply a range of concentrations of the test compound (this compound or PAP-1) to the bath solution.
- Measure the peak outward current at each concentration.
- Plot the percentage of current inhibition against the logarithm of the compound concentration.
- Fit the data to the Hill equation to determine the IC50 value.[10]
Protocol 2: T-Cell Proliferation Assay
This assay measures the ability of the compounds to inhibit the proliferation of activated T-cells.
1. Cell Preparation:
- Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
- Isolate CD4+ T-cells by negative selection using magnetic beads.
2. T-Cell Stimulation and Treatment:
- Plate the purified CD4+ T-cells in 96-well plates.
- Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or a specific antigen.
- Concurrently, treat the cells with a range of concentrations of this compound or PAP-1.
3. Proliferation Measurement:
- After 48-72 hours of incubation, add [3H]-thymidine to each well and incubate for another 18 hours.
- Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter.
- Alternatively, use a colorimetric assay such as MTS or a fluorescence-based assay like CFSE dilution measured by flow cytometry.
4. Data Analysis:
- Calculate the percentage of inhibition of proliferation for each compound concentration compared to the stimulated, untreated control.
- Determine the IC50 value for the inhibition of proliferation.
Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) Rat Model
This in vivo model is used to assess the efficacy of compounds in a T-cell-mediated autoimmune disease.
1. EAE Induction:
- Use a susceptible rat strain, such as Lewis or Dark Agouti rats.[12][13]
- Induce EAE by immunization with an emulsion of myelin oligodendrocyte glycoprotein (MOG) or myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA).[12][14]
2. Drug Administration:
- Begin treatment with this compound or PAP-1 at the onset of clinical signs or prophylactically.
- Administer the compounds via a suitable route (e.g., subcutaneous injection for this compound, oral gavage or intraperitoneal injection for PAP-1).[5]
3. Clinical Assessment:
- Monitor the animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = flaccid tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).[15]
- Record body weight daily.
4. Histological and Immunological Analysis:
- At the end of the experiment, perfuse the animals and collect the spinal cord and brain for histological analysis to assess inflammation and demyelination.
- Isolate lymphocytes from the spleen and lymph nodes to measure cytokine production and T-cell proliferation in response to the immunizing antigen.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Kv1.3's role in T-cell activation and the inhibitory action of this compound and PAP-1.
Caption: A generalized experimental workflow for evaluating Kv1.3 inhibitors.
Conclusion
Both this compound and PAP-1 are highly potent and selective inhibitors of the Kv1.3 potassium channel with demonstrated efficacy in preclinical models of autoimmune disease.
-
This compound stands out for its exceptional picomolar potency, a characteristic of its peptide nature. This high potency could translate to lower effective doses in vivo. However, as a peptide, its oral bioavailability and potential immunogenicity may be considerations for further development.
-
PAP-1 , as a small molecule, offers the advantage of oral bioavailability, which is a significant asset for chronic therapies. While its potency is in the nanomolar range, it is still highly effective and has shown a favorable selectivity profile.
The choice between this compound and PAP-1 will ultimately depend on the specific research question, the desired route of administration, and the experimental model. This guide provides a foundational dataset to aid in this selection process. Further direct comparative studies under identical experimental conditions would be invaluable for a more definitive head-to-head assessment.
References
- 1. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pnas.org [pnas.org]
- 4. Pharmacokinetics, toxicity and functional studies of the selective Kv1.3 channel blocker PAP-1 in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. This compound | ADWX1 | Tocris Bioscience [tocris.com]
- 7. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ime.fraunhofer.de [ime.fraunhofer.de]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. einsteinmed.edu [einsteinmed.edu]
Reproducibility of ADWX 1 effects across different studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reported preclinical effects of ADWX-1, a potent and selective blocker of the Kv1.3 potassium channel. While the reproducibility of these effects across different studies is a critical aspect for its therapeutic development, the currently available peer-reviewed literature is dominated by a foundational set of studies. Therefore, this document focuses on presenting the key quantitative data and experimental methodologies from this primary research, offering a detailed summary of the established preclinical profile of ADWX-1. The lack of multiple independent studies precludes a direct comparative analysis of reproducibility at this time.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo effects of ADWX-1 as reported in foundational studies.
Table 1: In Vitro Efficacy of ADWX-1
| Parameter | Cell Type | Conditions | Result |
| IC₅₀ | Kv1.3 expressing cells | Electrophysiology | 1.89 pM[1] |
| T-Cell Proliferation Inhibition | Myelin Basic Protein (MBP)-stimulated T-cells from EAE rats | 1 nM ADWX-1, 96h | Significant dose-dependent inhibition |
| Cytokine Inhibition (IL-2) | MBP-stimulated T-cells from EAE rats | 1 nM ADWX-1, 16h | Significant reduction |
| Cytokine Inhibition (IFN-γ) | MBP-stimulated T-cells from EAE rats | 1 nM ADWX-1, 16h | Significant reduction |
| Calcium Signaling | Activated CD4+CCR7- TCM cells from EAE rats | 1 nM and 10 nM ADWX-1, 50 min | Reduction in intracellular Ca²⁺ |
| NF-κB Activation | MBP-stimulated T-cells from EAE rats | 1 nM and 10 nM ADWX-1, 1h | Reduction in NF-κB activation |
| Kv1.3 mRNA and Protein Expression | MBP-stimulated T-cells from EAE rats | 1 nM and 10 nM ADWX-1, 1h | Suppression of Kv1.3 expression |
Table 2: In Vivo Efficacy of ADWX-1 in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Dosing Regimen | Observation Period | Result |
| Clinical Score | 100 µg/kg/day, s.c., for 3 days (preventative) | Daily | Significant amelioration of disease severity |
| Neurological Score Reduction | 100 µg/kg/day, s.c., for 3 days (therapeutic) | Days 10-14 post-immunization | Significant reduction compared to vehicle |
| IL-2 and IFN-γ Production | 100 µg/kg/day, s.c., for 3 days | End of study | Inhibition of cytokine production |
| Effector Memory T-Cell Proliferation | 100 µg/kg/day, s.c., for 3 days | End of study | Inhibition of CCR7- TEM proliferation |
| Acute Toxicity | 5 or 10 mg/kg, s.c., for 2 weeks | 2 weeks | No pathological changes in behavior or tissues |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of ADWX-1 and a typical experimental workflow for its evaluation in an EAE model.
References
Benchmarking ADWX 1 performance against established immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of ADWX 1, a novel immunomodulatory agent, against a panel of established immunomodulators targeting the voltage-gated potassium channel Kv1.3. The data presented is compiled from publicly available research, offering a valuable resource for evaluating the potential of this compound in the context of existing therapeutic and research compounds.
Executive Summary
This compound is a potent and highly selective peptide blocker of the Kv1.3 potassium channel, a key regulator of T-lymphocyte activation.[1] By inhibiting Kv1.3, this compound effectively suppresses T-cell proliferation and the release of pro-inflammatory cytokines, demonstrating its potential as a therapeutic agent for T-cell-mediated autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This guide benchmarks this compound's performance against other well-characterized Kv1.3 inhibitors, including peptide toxins and small molecules, across critical in vitro and in vivo parameters.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key performance indicators of this compound and other established Kv1.3 immunomodulators. It is important to note that the data has been compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency and Selectivity of Kv1.3 Blockers
| Compound | Type | Target | IC50 / EC50 (Kv1.3) | Selectivity Profile (Fold-selectivity over Kv1.3) |
| This compound | Peptide (modified BmKTX) | Kv1.3 | 1.89 pM[1] | Good selectivity over Kv1.1 and Kv1.2[1] |
| ShK | Peptide (from sea anemone) | Kv1.3 | ~10 pM | Low selectivity against Kv1.1 (~1.6 fold)[2] |
| ShK-186 | Peptide (ShK analog) | Kv1.3 | 69 pM[3] | >100-fold over Kv1.1, >1000-fold over Kv1.4 and Kv1.6[4] |
| Margatoxin (MgTX) | Peptide (from scorpion venom) | Kv1.3 | ~36 pM[5] | Non-selective, also inhibits Kv1.2 with similar affinity and Kv1.1 in the nM range[6][7][8] |
| PAP-1 | Small Molecule | Kv1.3 | 2 nM[9][10] | 23-fold over Kv1.5; 33- to 125-fold over other Kv1 family channels[9][10] |
| Psora-4 | Small Molecule | Kv1.3 | 3 nM[11] | 17- to 70-fold selectivity over other Kv1 channels; also active at Kv1.5 (IC50 = 7.7 nM) |
| ImKTx88 | Peptide (from scorpion venom) | Kv1.3 | 91 pM[12] | 4200-fold over Kv1.1; 93000-fold over Kv1.2[12] |
Table 2: In Vitro Functional Performance of Kv1.3 Blockers
| Compound | T-Cell Proliferation Inhibition | Cytokine Release Inhibition |
| This compound | Dose-dependent inhibition of T-cell proliferation triggered by myelin antigen.[9] | Inhibits IL-2 and IFN-γ production in human CD4+CCR7– TEM cells.[9] |
| ShK/ShK-Dap22 | Suppressed proliferation of myelin basic protein-stimulated T-cells.[6] | Not specified |
| Margatoxin (MgTX) | Significantly blocked A549 lung adenocarcinoma cell proliferation. | Not specified |
| PAP-1 | Potently inhibits proliferation of human effector memory T-cells (IC50 of 10 nM).[10][13] | Not specified |
| Psora-4 | Suppresses proliferation of human and rat myelin-specific effector memory T-cells (EC50 of 25 nM and 60 nM, respectively). | Not specified |
| ImKTx88 | Associated with suppression of autoantigen-specific T-cell activation.[14] | Reduced IL-2 and IFN-γ levels in the cerebrospinal fluid of EAE rats.[12] |
Table 3: In Vivo Efficacy of Kv1.3 Blockers in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Animal Model | Administration Route & Dosage | Key Outcomes |
| This compound | Rat | Subcutaneous, 100 µg/kg/day for 3 days | Ameliorated disease severity, reduced neurological scores, inhibited IL-2 and IFN-γ production, and suppressed T-cell proliferation.[9] |
| ShK/ShK-Dap22 | Rat | Intraperitoneal or Subcutaneous | Prevented lethal EAE and ameliorated clinical course when administered after symptom onset.[6] |
| PAP-1 | Rat | Intraperitoneal, 3 mg/kg, three times daily for 48 hours | Suppressed delayed-type hypersensitivity, a T-cell-mediated reaction.[13] |
| ImKTx88 | Rat | Not specified | Ameliorated EAE clinical severity, reduced T-cell infiltration into the CNS, and preserved myelin integrity.[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols typically employed in the evaluation of Kv1.3 immunomodulators.
Electrophysiology Assay for Kv1.3 Channel Inhibition
This assay directly measures the ability of a compound to block the ion flow through the Kv1.3 channel.
-
Cell Line: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Kv1.3 channel.
-
Method: Whole-cell patch-clamp technique.
-
Protocol:
-
Cells are cultured on glass coverslips.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit Kv1.3 currents.
-
The test compound (e.g., this compound) is applied at various concentrations to the extracellular solution.
-
The reduction in the peak outward current in the presence of the compound is measured to determine the half-maximal inhibitory concentration (IC50).
-
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration. The IC50 value is calculated by fitting the data to a Hill equation.
T-Cell Proliferation Assay
This assay assesses the impact of the immunomodulator on the ability of T-cells to proliferate upon activation.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells.
-
Method: Carboxyfluorescein succinimidyl ester (CFSE) dilution assay measured by flow cytometry.
-
Protocol:
-
T-cells are labeled with the fluorescent dye CFSE.
-
Cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation and proliferation.
-
The test compound is added to the cell culture at various concentrations.
-
Cells are incubated for 3-5 days.
-
With each cell division, the CFSE fluorescence intensity is halved.
-
The fluorescence of individual cells is analyzed by flow cytometry.
-
-
Data Analysis: The percentage of cells that have undergone division is quantified based on the dilution of the CFSE signal. A decrease in the percentage of proliferated cells in the presence of the compound indicates an inhibitory effect.
Cytokine Release Assay
This assay measures the effect of the immunomodulator on the production and secretion of key cytokines by activated T-cells.
-
Cells: Human PBMCs or isolated T-cells.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Multiplex Bead Array (e.g., Luminex).
-
Protocol:
-
Cells are stimulated in the presence of varying concentrations of the test compound.
-
After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., IL-2, IFN-γ) in the supernatant is quantified using ELISA or a multiplex bead array system.
-
-
Data Analysis: The concentration of each cytokine is determined by comparison to a standard curve. A reduction in cytokine levels in the presence of the compound indicates an inhibitory effect on T-cell effector function.
Experimental Autoimmune Encephalomyelitis (EAE) Animal Model
This in vivo model is widely used to study the pathogenesis of multiple sclerosis and to evaluate the efficacy of potential therapeutics.
-
Animal Model: Lewis rats or C57BL/6 mice.
-
Induction of EAE: Animals are immunized with myelin oligodendrocyte glycoprotein (MOG) peptide or myelin basic protein (MBP) emulsified in Complete Freund's Adjuvant (CFA), followed by an injection of pertussis toxin.
-
Treatment: The test compound is administered (e.g., subcutaneously or intraperitoneally) at a specified dose and frequency, either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Assessment:
-
Clinical Scoring: Animals are monitored daily for clinical signs of disease (e.g., tail limpness, limb paralysis) and scored on a standardized scale (e.g., 0-5).
-
Histopathology: At the end of the study, spinal cords are examined for inflammation and demyelination.
-
Immunological Analysis: T-cell proliferation and cytokine production in response to the immunizing antigen can be assessed ex vivo.
-
-
Data Analysis: Clinical scores, body weight changes, and histopathological scores are compared between the treated and control groups to determine the therapeutic efficacy of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action of Kv1.3 blockers and a typical experimental workflow.
Figure 1. Simplified signaling pathway of T-cell activation and the inhibitory mechanism of this compound.
Figure 2. General experimental workflow for benchmarking the performance of this compound.
References
- 1. Structural basis of a potent peptide inhibitor designed for Kv1.3 channel, a therapeutic target of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation | PLOS One [journals.plos.org]
- 3. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Margatoxin | CAS:145808-47-5 | Potent KV1.3 channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ImKTx88, a novel selective Kv1.3 channel blocker derived from the scorpion Isometrus maculates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PAP-1 | Potassium Channel | TargetMol [targetmol.com]
- 14. Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
In Vivo Validation of ADWX 1's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of ADWX 1, a novel and potent selective blocker of the Kv1.3 potassium channel, against other relevant alternatives. The information is supported by experimental data to aid in the evaluation of this compound for the treatment of T cell-mediated autoimmune diseases.
Executive Summary
This compound is a synthetic peptide inhibitor of the Kv1.3 channel with high potency and selectivity.[1] In vivo studies, primarily in the Experimental Autoimmune Encephalomyelitis (EAE) rat model of multiple sclerosis, have demonstrated its therapeutic efficacy. This compound has been shown to ameliorate disease severity by selectively targeting effector memory T cells (TEM), a key driver in many autoimmune pathologies. This guide will delve into the quantitative data supporting these claims, detail the experimental protocols used for validation, and visually represent the underlying mechanisms and workflows.
Comparative Performance of this compound
The therapeutic efficacy of this compound has been benchmarked against a vehicle control in preclinical EAE models. While direct head-to-head in vivo comparative studies with other Kv1.3 blockers are not extensively published, the available data on this compound's potency and selectivity provide a strong basis for its therapeutic potential.
In Vivo Efficacy in EAE Model
| Parameter | This compound Treatment | Vehicle Control | Outcome | Citation |
| Clinical Score | Significantly reduced neurological scores on days 10-14 post-immunization. | Progressive increase in neurological scores. | Amelioration of disease symptoms. | [1] |
| Inflammatory Infiltrates | Significantly reduced inflammatory infiltrates in the spinal cord. | Pronounced inflammatory cell infiltration. | Reduction in CNS inflammation. | [2] |
| Demyelination | Reduced demyelination in the spinal cord. | Significant demyelination. | Neuroprotective effect. | [2] |
| IL-2 & IFN-γ Production | Inhibition of IL-2 and IFN-γ production in serum and CNS. | Elevated levels of pro-inflammatory cytokines. | Systemic and local anti-inflammatory effect. | [1][2] |
Selectivity Profile
| Channel | This compound IC50 | ShK-186 (Dalazatide) IC50 | PAP-1 IC50 | Citation |
| Kv1.3 | 1.89 pM | ~24 pM | ~2 nM | [1][3] |
| Kv1.1 | 0.65 nM | ~2.4 nM | >100 nM | [1][3] |
| IKCa1 | Not specified | >100 nM | Not specified | [3] |
Note: Data for ShK-186 and PAP-1 are provided for context as they are other well-characterized Kv1.3 inhibitors.
Toxicology Profile
| Study Type | Species | Dose | Duration | Findings | Citation |
| Acute Toxicity | Sprague-Dawley Rats | 5/10 mg/kg (s.c.) | 2 weeks | No pathological changes in behavior or tissues. | [1] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model in Rats
The in vivo therapeutic potential of this compound was primarily validated using the EAE model in Sprague-Dawley or Lewis rats, which mimics many aspects of human multiple sclerosis.
1. Induction of EAE:
-
Antigen: Myelin basic protein (MBP) or myelin oligodendrocyte glycoprotein (MOG) emulsified in Complete Freund's Adjuvant (CFA).
-
Immunization: Subcutaneous injection of the antigen emulsion at the base of the tail on day 0.[2][4][5]
-
Adjuvant: CFA containing Mycobacterium tuberculosis is used to potentiate the immune response.[4][6] Pertussis toxin is often administered intraperitoneally on days 0 and 2 to facilitate the entry of inflammatory cells into the central nervous system.[5]
2. Treatment Regimen:
-
Preventive: this compound (e.g., 100 μg/kg/day, s.c.) administered from day 0 to day 4 post-immunization.[2]
-
Therapeutic: this compound (e.g., 100 μg/kg/day, s.c.) administered for a specified duration (e.g., 3 days) after the onset of clinical signs.[1][2]
3. Assessment of Disease Severity:
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is normal and 5 is moribund or dead.[2]
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis of inflammatory infiltrates (H&E staining) and demyelination (Luxol fast blue staining).[2]
-
Cytokine Analysis: Serum and CNS tissue homogenates are analyzed for levels of pro-inflammatory cytokines like IL-2 and IFN-γ using ELISA.[2]
Acute Toxicity Study
-
Animals: Healthy Sprague-Dawley rats.[1]
-
Dosing: this compound administered subcutaneously at two different dose levels (5 and 10 mg/kg).[1]
-
Duration: Daily administration for 2 weeks.[1]
-
Observations: Animals are monitored for any changes in behavior, and at the end of the study, tissues are collected for pathological examination.[1]
Visualizing the Pathway and Process
To better understand the mechanism of action of this compound and the experimental workflow for its validation, the following diagrams are provided.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EAE Mouse Models for MS: Induction Methods & Strain Insights | Taconic Biosciences [taconic.com]
- 6. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kv1.3 Channel Blocker ADWX 1 and Its Parent Peptide BmKTx
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ADWX 1, a rationally designed peptide inhibitor of the voltage-gated potassium channel Kv1.3, and its parent peptide, BmKTx, a neurotoxin originally isolated from the venom of the scorpion Buthus martensi. This comparison focuses on their biochemical properties, pharmacological activity, and therapeutic potential, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent and selective inhibitor of the Kv1.3 potassium channel, engineered from the natural scorpion toxin BmKTx. Through targeted amino acid substitutions, this compound exhibits significantly enhanced affinity and selectivity for Kv1.3 over other closely related potassium channels. This heightened specificity translates to improved efficacy in preclinical models of autoimmune diseases, positioning this compound as a promising therapeutic candidate. This guide will delve into the structural modifications that confer these advantages and present the supporting experimental evidence.
Structural and Physicochemical Properties
BmKTx is a 37-amino acid peptide belonging to the α-KTx family of scorpion toxins. Its structure is characterized by a conserved α/β scaffold stabilized by three disulfide bridges. This compound was developed by substituting three key amino acid residues in the BmKTx sequence: Gly11 to Arginine, Ile28 to Threonine, and Asp33 to Histidine. These modifications were designed to optimize the interaction of the peptide with the Kv1.3 channel pore.
| Property | BmKTx | This compound | Reference(s) |
| Amino Acid Sequence | VGINVKCKHSGQCLKPCKDAGMRFGKCIDGKCHCTPK | VGINVKCKHSRQCLKPCKDAGMRFGKCTNGKCHCTPK | [1] |
| Molecular Weight | ~4071.86 Da | ~4071.86 Da | [2] |
| Structure | α/β scaffold with 3 disulfide bridges | α/β scaffold with 3 disulfide bridges | [1] |
| Source | Venom of Buthus martensi (Scorpion) | Rationally designed synthetic peptide | [1][3] |
Pharmacological Activity: A Quantitative Comparison
The primary pharmacological target for both BmKTx and this compound is the voltage-gated potassium channel Kv1.3, which plays a crucial role in the activation and proliferation of T lymphocytes. Inhibition of Kv1.3 is a key strategy for the development of novel immunosuppressive therapies for autoimmune diseases.
In Vitro Potency and Selectivity
Electrophysiological studies, primarily using the patch-clamp technique, have been instrumental in quantifying the inhibitory activity of these peptides. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Target Ion Channel | BmKTx (IC50) | This compound (IC50) | Fold Increase in Potency (this compound vs. BmKTx) | Reference(s) |
| Kv1.3 | ~200 pM | 1.89 pM | ~105-fold | [1] |
| Kv1.1 | ~10 nM | 0.65 nM | ~15-fold | [1][4][5] |
| Kv1.2 | ~100 nM | >100 nM | - | [4][5] |
Note: IC50 values can vary slightly between different studies and experimental conditions.
The data clearly indicates that this compound is significantly more potent in blocking the Kv1.3 channel compared to its parent peptide. Furthermore, this compound demonstrates enhanced selectivity for Kv1.3 over the closely related Kv1.1 and Kv1.2 channels, which is a critical attribute for minimizing potential off-target effects.
Biological and Therapeutic Effects
The enhanced potency and selectivity of this compound translate to superior performance in cellular and in vivo models of autoimmune disease.
T-Cell Activation and Cytokine Production
Kv1.3 channels are essential for maintaining the membrane potential required for sustained calcium signaling upon T-cell receptor activation, a critical step for T-cell proliferation and cytokine release.
| Biological Effect | BmKTx | This compound | Reference(s) |
| Inhibition of T-Cell Proliferation | Moderate | Potent, dose-dependent inhibition of human and rat T-cell proliferation. | [6] |
| Inhibition of Cytokine Production (IFN-γ, IL-2) | Moderate | Significant, dose-dependent reduction of IFN-γ and IL-2 production by activated T-cells. | [6] |
| Effect on NF-κB Activation | Not extensively studied | Inhibits NF-κB activation in T-cells, a key downstream signaling event following T-cell receptor engagement. | [6] |
In Vivo Efficacy in an Animal Model of Multiple Sclerosis
The therapeutic potential of this compound has been evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) rat model, a widely used preclinical model for multiple sclerosis.
| In Vivo Model | BmKTx | This compound | Reference(s) |
| EAE Rat Model | Limited in vivo data available. | Administration of this compound (100 µg/kg/day) significantly ameliorated the clinical signs of EAE, reduced immune cell infiltration into the central nervous system, and decreased the production of pro-inflammatory cytokines. | [6][7] |
Visualizing the Mechanisms and Workflows
Signaling Pathway of T-Cell Activation and Inhibition
Caption: T-Cell activation pathway and the inhibitory action of this compound/BmKTx.
Comparative Logic of Peptide Efficacy
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Lewis Rat Model of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 6. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Assessing the Translational Potential of ADWX 1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational Kv1.3 channel inhibitor, ADWX 1, with alternative therapies. This document summarizes key preclinical and clinical findings, presents detailed experimental methodologies, and visualizes the underlying signaling pathways to facilitate an objective assessment of this compound's translational potential in the context of T cell-mediated autoimmune diseases.
This compound is a novel peptide inhibitor that demonstrates high potency and selectivity for the voltage-gated potassium channel Kv1.3.[1][2] This ion channel is a key regulator of T lymphocyte activation, making it a promising therapeutic target for a range of autoimmune disorders.[3] This guide will compare the performance of this compound with dalazatide, another selective Kv1.3 inhibitor that has progressed to clinical trials, and PAP-1, a small molecule Kv1.3 blocker.
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound and its comparators, dalazatide and PAP-1.
| Compound | Metric | Value | Assay System | Source |
| This compound | IC50 for Kv1.3 | 1.89 pM | Electrophysiology | [1] |
| IC50 for Kv1.1 | 0.65 nM | Electrophysiology | [2] | |
| Dalazatide | IC50 for Kv1.3 | ~200 pM | Electrophysiology | |
| PAP-1 | IC50 for Kv1.3 | 2 nM | Electrophysiology | [4][5] |
| Selectivity over Kv1.5 | 23-fold | Electrophysiology | [6][7] |
Table 1: In Vitro Potency and Selectivity of Kv1.3 Inhibitors. This table provides a direct comparison of the inhibitory concentration (IC50) and selectivity of this compound, dalazatide, and PAP-1 against the Kv1.3 channel and related ion channels.
| Compound | Animal Model | Dose | Key Findings | Source |
| This compound | Rat Experimental Autoimmune Encephalomyelitis (EAE) | 100 µg/kg/day, s.c. | Significantly reduced clinical scores and inflammatory infiltrates. Reduced IL-2 and IFN-γ levels. | [1] |
| Dalazatide | Rat Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Significantly reduced the clinical score. | [8] |
| PAP-1 | Rat Delayed Type Hypersensitivity | 3 mg/kg, p.o. or i.p. | Suppressed the DTH reaction. | [7] |
| SCID mouse-psoriasis xenograft | 2% topical ointment | Reduced epidermal thickness by ~50% and dermal CD3+ lymphocytes by 85%. | [4][9] |
Table 2: Preclinical Efficacy of Kv1.3 Inhibitors in Animal Models. This table summarizes the in vivo efficacy of this compound, dalazatide, and PAP-1 in relevant animal models of autoimmune and inflammatory diseases.
| Compound | Clinical Trial Phase | Indication | Dose | Key Findings | Source |
| Dalazatide | Phase 1b | Plaque Psoriasis | 30 mcg and 60 mcg, s.c., twice weekly for 4 weeks | Mean reduction in PASI score was significant in the 60 mcg group (P < 0.01). 9 out of 10 patients in the 60 mcg group showed a reduction in PASI score. | [8][10][11][12][13][14] |
Table 3: Clinical Efficacy of Dalazatide. This table presents the key findings from the Phase 1b clinical trial of dalazatide in patients with plaque psoriasis.
Mechanism of Action: Targeting T-Cell Activation
This compound and its comparators exert their immunomodulatory effects by blocking the Kv1.3 potassium channel on the surface of effector memory T cells (TEM). This blockade disrupts the electrochemical gradient necessary for sustained calcium influx following T-cell receptor (TCR) activation. The subsequent reduction in intracellular calcium concentration inhibits the activation of downstream signaling pathways, including the nuclear factor of activated T cells (NFAT) and nuclear factor-kappa B (NF-κB), which are critical for the transcription of pro-inflammatory cytokines such as IL-2 and IFN-γ.
Caption: Signaling pathway of Kv1.3 inhibition.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in Rats
-
Induction: EAE is induced in susceptible rat strains (e.g., Lewis or Dark Agouti) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) or spinal cord homogenate, emulsified in Complete Freund's Adjuvant (CFA).[4][6][10][15] Pertussis toxin is often co-administered to enhance the immune response.[16]
-
Clinical Scoring: Animals are monitored daily for clinical signs of paralysis, which are typically scored on a scale of 0 to 5 or higher, where 0 represents no disease and higher scores indicate increasing severity of paralysis.[6][13]
-
Histology: At the end of the study, spinal cords are collected for histological analysis to assess the degree of immune cell infiltration and demyelination.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine measurement, a capture antibody specific for the cytokine of interest (e.g., IL-2 or IFN-γ) is coated onto the wells of a microplate.[17][18]
-
Procedure:
-
Samples (e.g., serum, plasma, or cell culture supernatant) and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme into a detectable signal (e.g., a color change).
-
The intensity of the signal is proportional to the concentration of the cytokine in the sample.[19][20][21]
-
Flow Cytometry for T-Cell Activation Markers
-
Principle: Flow cytometry is a laser-based technology used to measure and analyze multiple physical characteristics of single cells as they flow in a fluid stream through a beam of light.
-
Procedure:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.
-
The cells are stained with fluorescently labeled antibodies specific for T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).[12][22]
-
The stained cells are then analyzed on a flow cytometer to quantify the percentage of activated T cells within different T-cell subpopulations.[9][23][24]
-
Experimental Workflow
Caption: Preclinical and clinical experimental workflows.
Conclusion
This compound demonstrates exceptional potency and selectivity for the Kv1.3 channel in preclinical studies. Its ability to ameliorate disease in a rat model of multiple sclerosis highlights its potential as a therapeutic agent for T cell-mediated autoimmune diseases. A direct comparison with dalazatide, which has shown clinical proof-of-concept in psoriasis, suggests that this compound's greater in vitro potency could translate to improved efficacy or a wider therapeutic window. Further preclinical studies to establish a clear dose-response relationship and comprehensive safety profile for this compound are warranted to support its progression into clinical development. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for designing such translational studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of annexin-1 on experimental autoimmune encephalomyelitis (EAE) in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Induction of experimental autoimmune encephalomyelitis in Dark Agouti rats without adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. redoxis.se [redoxis.se]
- 7. researchgate.net [researchgate.net]
- 8. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis [jove.com]
- 11. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Video: Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis [jove.com]
- 14. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial | PLOS One [journals.plos.org]
- 15. Lewis Rat Model of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. weldonbiotech.com [weldonbiotech.com]
- 19. elkbiotech.com [elkbiotech.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. raybiotech.com [raybiotech.com]
- 22. researchgate.net [researchgate.net]
- 23. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medrxiv.org [medrxiv.org]
Safety Operating Guide
Proper Disposal Procedures for ADWX 1
The following guide provides essential safety and logistical information for the proper disposal of ADWX 1, a potent and selective KV1.3 channel blocker.[1] This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound waste, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. The required PPE is determined by the potential hazards of this compound, which include moderate toxicity and skin irritation.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile). Consider double-gloving for extensive decontamination.[2] | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields (minimum). Chemical splash goggles or a full-face shield for splash hazards.[2] | Protects eyes from splashes and aerosols. |
| Lab Coat | Full-length, chemical-resistant.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work within a certified chemical fume hood when handling powder or creating aerosols.[2] | Prevents inhalation of hazardous particles. |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and segregation. This compound waste is categorized as hazardous chemical waste due to its potential toxicity.
Table 2: Waste Characterization
| Physical State | Potential Hazards | Waste Category | Disposal Consideration |
| Crystalline Solid | Risk of airborne particulate.[2] | Hazardous Solid Chemical Waste | Handle in a fume hood.[2] |
| Solution in Organic Solvents (e.g., DMSO, Ethanol) | Flammable, toxic. | Hazardous Liquid Chemical Waste | Do not dispose of down the drain. Collect in a dedicated solvent waste container.[2] |
Disposal Protocols
Protocol 1: Solid Waste Disposal
This protocol details the disposal of solid this compound waste, including contaminated consumables such as pipette tips, tubes, and gloves.
Methodology:
-
Segregation: All solid waste contaminated with this compound must be segregated from general lab trash.[2]
-
Container: Place contaminated solid waste into a designated, puncture-proof hazardous waste container.
-
Labeling: The container must be clearly labeled "Hazardous Waste" and list "this compound" as a chemical constituent.[2] The start date of waste accumulation should also be noted.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for your institution's Environmental Health and Safety (EHS) department to collect the waste container when it is 75-80% full.[2]
Protocol 2: Liquid Waste Disposal
This protocol details the disposal of this compound solutions, typically dissolved in organic solvents like DMSO or ethanol.[2]
Methodology:
-
Collection: Pour liquid this compound waste into a dedicated, properly vented, and sealed chemical waste container.[2] Use a funnel to prevent spills.
-
Compatibility: Ensure the waste container is compatible with the organic solvents used.
-
Labeling: Label the container "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of this compound.
-
Storage: Store the sealed container in a secondary containment bin within a designated satellite accumulation area.
-
Pickup: Arrange for EHS to collect the waste container when it reaches 75-80% capacity.
Spill Cleanup Procedures
In the event of a spill, follow these procedures to safely clean and decontaminate the area.
Table 3: Spill Cleanup Protocol
| Step | Action | Details |
| 1. Alert Personnel | Notify others in the immediate area of the spill.[2] | |
| 2. Evacuate | If the spill is large or involves highly concentrated material, evacuate the area and contact EHS. | |
| 3. Absorb Spill | For liquid spills, cover with an absorbent material, working from the outside in.[2] For solid spills, gently cover the powder with damp paper towels to prevent it from becoming airborne.[2] | |
| 4. Collect Waste | Collect all contaminated materials (absorbent pads, paper towels) using tongs or a brush and dustpan.[2] Do not use bare hands.[2] | |
| 5. Decontaminate | Clean the affected area with an appropriate solvent (e.g., 70% ethanol) followed by water.[2] | |
| 6. Dispose | Dispose of all cleanup materials as hazardous waste.[2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling ADWX 1
Essential Safety and Handling Guide for ADWX 1
Disclaimer: This document provides essential safety and logistical information for handling this compound based on general best practices for potent and potentially hazardous peptides. As no specific Safety Data Sheet (SDS) for this compound is currently available, these guidelines are derived from protocols for handling similar bioactive and venom-derived peptides. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for site-specific procedures.
This compound is a potent and selective Kv1.3 channel blocker derived from scorpion toxin.[1] Due to its high potency, it should be handled with care to minimize exposure. The following provides procedural, step-by-step guidance for the safe operational use and disposal of this compound.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of appropriate PPE. Given that lyophilized peptides can easily become airborne, stringent precautions are necessary.[2]
| PPE Category | Item | Material/Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile | Provides a barrier against skin contact. Should be changed immediately if contaminated.[2] |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified | Protects against accidental splashes of reconstituted peptide or airborne powder.[2] |
| Body Protection | Laboratory coat or gown | Standard | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Fume hood or biosafety cabinet | N/A | Essential when handling the lyophilized powder to prevent inhalation of aerosolized particles.[2] |
Operational Handling Plan
A designated area within the laboratory should be established for the handling of potent peptides like this compound.
1. Reconstitution:
-
Before opening the vial, centrifuge it briefly to ensure any powder is at the bottom.
-
Perform all handling of the lyophilized powder within a certified chemical fume hood or biosafety cabinet to prevent inhalation.[2]
-
Use sterile, appropriate solvents for reconstitution. This compound is soluble in water.[3]
-
Avoid creating aerosols. Gently swirl or vortex to dissolve the peptide.
2. Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability.[3]
-
Reconstituted Solution: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
For powder spills, gently cover with absorbent material to prevent it from becoming airborne before wetting it down.
-
Clean the area with an appropriate decontaminating solution.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[4][5] Do not dispose of this material in regular trash or down the drain.[2][4]
| Waste Stream | Description | Container Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, pipette tips, vials, absorbent paper | Labeled, leak-proof hazardous waste container | Segregate from other lab waste. Arrange for pickup by the institution's EHS department.[4][5] |
| Liquid Waste | Unused or expired this compound solutions, contaminated buffers | Labeled, leak-proof, chemically resistant container | Segregate from other liquid waste. Arrange for pickup by the institution's EHS department.[4][5] |
| Sharps Waste | Contaminated needles, syringes, or other sharps | Puncture-resistant sharps container | Do not recap needles. Dispose of immediately after use. Arrange for pickup by the institution's EHS department.[4] |
Visualized Workflows
General Handling Workflow for Potent Peptides
The following diagram outlines the critical steps for safely handling a potent peptide like this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Logical Relationship for Waste Disposal
This diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Decision tree for this compound waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
